molecular formula C21H16F5NO7 B10818461 NHPI-PEG2-C2-Pfp ester

NHPI-PEG2-C2-Pfp ester

Cat. No.: B10818461
M. Wt: 489.3 g/mol
InChI Key: FPEOLGWDOTVHCO-UHFFFAOYSA-N
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Description

NHPI-PEG2-C2-Pfp ester is a useful research compound. Its molecular formula is C21H16F5NO7 and its molecular weight is 489.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16F5NO7

Molecular Weight

489.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H16F5NO7/c22-14-15(23)17(25)19(18(26)16(14)24)34-13(28)5-6-31-7-8-32-9-10-33-27-20(29)11-3-1-2-4-12(11)21(27)30/h1-4H,5-10H2

InChI Key

FPEOLGWDOTVHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NHPI-PEG2-C2-Pfp Ester for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHPI-PEG2-C2-Pfp ester is a specialized chemical linker at the forefront of bioconjugation chemistry, primarily utilized in the construction of antibody-drug conjugates (ADCs). As a non-cleavable linker, it offers a stable connection between a monoclonal antibody and a cytotoxic payload, a critical attribute for the systemic stability and targeted delivery of the therapeutic agent. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in ADC synthesis, and a discussion of its role in the broader context of ADC design. The information presented herein is intended to support researchers and drug development professionals in the strategic application of this linker technology.

Introduction

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed for the targeted therapy of cancer. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic drug. This compound has emerged as a valuable tool in this field, offering a balance of hydrophilicity and reactivity. The N-Hydroxyphthalimide (NHPI) group, polyethylene (B3416737) glycol (PEG) spacer, and pentafluorophenyl (Pfp) ester reactive group collectively contribute to its utility in creating stable and effective ADCs. This document serves as a technical resource for the scientific community, detailing the core aspects of this compound and its application.

Core Properties of this compound

The molecular architecture of this compound is meticulously designed to facilitate the efficient and stable conjugation of payloads to antibodies. Its key components include:

  • N-Hydroxyphthalimide (NHPI) Group: This moiety provides a stable attachment point for the linker to a payload, often through an ether linkage.

  • PEG2 Spacer: A two-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The PEG spacer can also mitigate aggregation and reduce immunogenicity.

  • C2 Linker: A short alkyl chain that provides appropriate spacing and flexibility.

  • Pentafluorophenyl (Pfp) Ester: A highly reactive functional group for amine-reactive conjugation. Pfp esters are known for their high reactivity towards primary amines (such as lysine (B10760008) residues on an antibody) and greater stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient conjugation in aqueous buffers.

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
CAS Number 2101206-47-5
Molecular Formula C₂₁H₁₆F₅NO₇
Molecular Weight 489.35 g/mol
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in DMSO, DMF
Reactivity Amine-reactive (primarily with lysine residues)
Linker Type Non-cleavable

Experimental Protocols

The following is a general methodology for the conjugation of a payload functionalized with this compound to a monoclonal antibody. The precise conditions may require optimization based on the specific antibody and payload.

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound-payload conjugate

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Conjugation Procedure
  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker-Payload Preparation: Dissolve the this compound-payload conjugate in DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a calculated molar excess of the linker-payload stock solution to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester.

  • Purification: Purify the resulting ADC from unconjugated payload and other reaction components using a suitable chromatography method.

  • Characterization: Characterize the purified ADC for DAR, purity, aggregation, and in vitro activity.

Visualization of Key Processes

To further elucidate the application of this compound, the following diagrams illustrate the conceptual workflow of ADC synthesis and the resulting molecular structure.

ADC_Synthesis_Workflow cluster_payload Payload Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Payload Cytotoxic Payload Linker This compound Payload->Linker Activation Activated_Payload Activated Payload-Linker Linker->Activated_Payload Reaction Conjugation Reaction (Amine Coupling) Activated_Payload->Reaction Antibody Monoclonal Antibody Antibody->Reaction Crude_ADC Crude ADC Mixture Reaction->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Conceptual workflow for the synthesis of an antibody-drug conjugate.

ADC_Structure cluster_antibody Antibody cluster_linker Linker cluster_payload Payload Antibody Monoclonal Antibody (e.g., IgG) Lysine Lysine Residue Antibody->Lysine Conjugation Site Amide_Bond Stable Amide Bond Lysine->Amide_Bond C2 C2 Amide_Bond->C2 PEG2 PEG2 C2->PEG2 NHPI_Linkage NHPI Linkage PEG2->NHPI_Linkage Payload Cytotoxic Payload NHPI_Linkage->Payload Attachment

Caption: Structure of an ADC with this compound.

Conclusion

This compound represents a significant advancement in the field of bioconjugation, providing a robust and versatile platform for the development of next-generation antibody-drug conjugates. Its non-cleavable nature ensures payload stability in circulation, while the incorporated PEG spacer offers favorable pharmacokinetic properties. The high reactivity and hydrolytic stability of the Pfp ester facilitate efficient and reproducible conjugation processes. This technical guide provides a foundational understanding of this compound, intended to empower researchers in their efforts to design and synthesize novel and effective targeted therapeutics. Further research and application of this linker will undoubtedly continue to contribute to the growing success of ADCs in oncology and beyond.

An In-depth Technical Guide to NHPI-PEG2-C2-Pfp Ester: A Non-Cleavable Linker for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, application, and handling of NHPI-PEG2-C2-Pfp ester, a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document details the core characteristics of the molecule, offers representative experimental protocols, and presents illustrative data for its use in bioconjugation.

Core Concepts: Chemical Structure and Function

This compound is a heterobifunctional crosslinker designed for the stable conjugation of payloads to antibodies or other biomolecules containing primary amines. Its structure is comprised of three key components:

  • N-Hydroxyphthalimide (NHPI) group: This moiety serves as a handle for the attachment of a cytotoxic drug or other payload, typically through an ether or a related linkage.

  • A PEGylated spacer (PEG2-C2): This consists of a two-unit polyethylene (B3416737) glycol (PEG) chain and an ethyl (C2) spacer. The hydrophilic PEG component can enhance the solubility and pharmacokinetic properties of the resulting ADC.

  • Pentafluorophenyl (Pfp) ester: This is a highly reactive functional group that readily couples with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.

The overall structure is designed to be non-cleavable, meaning it does not possess a chemically or enzymatically labile bond.[1][2] This ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded within the lysosome.[3][4] This mechanism of action can lead to a more stable ADC in circulation, potentially reducing off-target toxicity and improving the therapeutic window.[2][3][4]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quantitative Data and Physicochemical Properties

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₂₁H₁₆F₅NO₇[5][6]
Molecular Weight 489.35 g/mol [6]
CAS Number 2101206-47-5[5][6]
Purity >96%[5]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in DMSO, DMF[7] PFP esters are often dissolved in anhydrous organic solvents.

Table 2: Illustrative Comparative Stability of Pfp vs. NHS Esters

Pentafluorophenyl esters are known to be less susceptible to hydrolysis in aqueous media compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[7][8][9][10] This enhanced stability can lead to more efficient conjugation reactions, especially at physiological or slightly basic pH.

Active EsterpHHalf-life in Aqueous Buffer (Illustrative)Key Advantage
Pfp Ester 7.4Several hoursHigher stability, leading to more efficient conjugation.[7][8][9]
NHS Ester 7.4~1-2 hoursWell-established chemistry.
Pfp Ester 8.5~1 hourStill reasonably stable under optimal conjugation conditions.
NHS Ester 8.5MinutesRapid hydrolysis competes with aminolysis.[]

Experimental Protocols

The following sections provide detailed, representative methodologies for the use of this compound in the synthesis of an antibody-drug conjugate.

Preparation of Reagents
  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5.[7]

    • This can be achieved using dialysis or a desalting column.

    • Adjust the final antibody concentration to 2-10 mg/mL.

  • Linker Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, dissolve the linker in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a 10-20 mM stock solution.[7] Do not prepare stock solutions for long-term storage as the Pfp ester will hydrolyze over time.[7]

Antibody-Linker Conjugation

The following protocol is a general guideline. The optimal linker-to-antibody molar ratio and reaction conditions should be determined empirically for each specific antibody and payload.

  • Reaction Setup:

    • To the buffered antibody solution, add the calculated volume of the this compound stock solution to achieve a desired molar excess (e.g., 5-10 fold molar excess of linker over antibody).

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to minimize protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] The reaction can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

  • Quenching (Optional):

    • If necessary, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or lysine, to a final concentration of 20-50 mM.

Purification of the Antibody-Linker Conjugate
  • Removal of Unreacted Linker:

    • Purify the antibody-linker conjugate from unreacted linker and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified conjugate should be in a buffer suitable for the subsequent conjugation with the payload and for long-term storage.

Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Reaction Mechanism of Pfp Ester with a Primary Amine

reaction_mechanism reagents Antibody-NH₂ (Lysine Residue) + NHPI-Linker-Pfp intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Antibody-NH-CO-Linker-NHPI (Stable Amide Bond) + Pentafluorophenol intermediate->products Elimination

Caption: Reaction of Pfp ester with an antibody's lysine residue.

Experimental Workflow for ADC Synthesis

adc_workflow cluster_prep 1. Reagent Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification & Characterization cluster_final_step 4. Final ADC Synthesis antibody_prep Prepare Antibody (Buffer Exchange) reaction Incubate Antibody with Linker antibody_prep->reaction linker_prep Prepare Linker Stock (in DMSO/DMF) linker_prep->reaction purify Purify Conjugate (SEC/TFF) reaction->purify characterize Characterize DAR (HIC/MS) purify->characterize payload_conjugation Conjugate Payload to Linker characterize->payload_conjugation

Caption: General workflow for ADC synthesis using the linker.

References

An In-depth Technical Guide to the Mechanism of Action of Non-Cleavable PEGylated Linkers in Antibody-Drug Conjugates, Featuring NHPI-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key characteristics of antibody-drug conjugates (ADCs) employing non-cleavable, polyethylene (B3416737) glycol (PEG) containing linkers. The specific molecule, NHPI-PEG2-C2-Pfp ester, is highlighted as a representative example of this class of ADC linkers. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Non-Cleavable PEGylated Linkers in ADCs

Antibody-drug conjugates are a transformative class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.

Non-cleavable linkers, as their name implies, do not possess a specific chemical motif designed for cleavage within the cell. Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the cytotoxic payload. This results in the liberation of a drug-linker-amino acid metabolite, which is the ultimate active form of the drug.

The incorporation of a polyethylene glycol (PEG) spacer into the linker design, as seen in this compound, offers several advantages. PEGylation can enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often encountered with hydrophobic payloads. Furthermore, the PEG moiety can improve the pharmacokinetic profile of the ADC, potentially leading to a longer half-life in circulation.[1][2]

This compound is a bifunctional linker that contains:

  • An N-hydroxyphthalimide (NHPI) ester for conjugation to a payload.

  • A short, 2-unit PEG chain (PEG2) to enhance hydrophilicity.

  • A pentafluorophenyl (Pfp) ester, an amine-reactive group for conjugation to lysine (B10760008) residues on the monoclonal antibody. Pfp esters are known for their high reactivity and increased stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.

Mechanism of Action of ADCs with Non-Cleavable PEGylated Linkers

The mechanism of action of an ADC utilizing a non-cleavable linker like this compound is a multi-step process that relies on the targeted delivery of the cytotoxic payload to the cancer cell.

  • Circulation and Targeting: The ADC is administered intravenously and circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of various proteases within the lysosome lead to the degradation of the monoclonal antibody.

  • Payload Release: The proteolytic degradation of the antibody results in the release of the cytotoxic payload still attached to the linker and a single amino acid residue (typically lysine) from the antibody. This drug-linker-amino acid complex is the active metabolite.

  • Cytotoxic Effect: The active metabolite then exerts its cytotoxic effect, which depends on the nature of the payload. For instance, if the payload is a microtubule inhibitor, it will disrupt the microtubule network, leading to cell cycle arrest and apoptosis.

A key characteristic of ADCs with non-cleavable linkers is their reduced "bystander effect." Since the released active metabolite is typically charged and less membrane-permeable, it is less likely to diffuse out of the target cell and affect neighboring, antigen-negative cells. This can contribute to a more favorable safety profile.

Quantitative Data and Characterization

While specific quantitative data for an ADC constructed with this compound is not publicly available, the following table summarizes the expected characteristics and key parameters that would be evaluated for such a conjugate.

ParameterTypical Value/MethodSignificance
Drug-to-Antibody Ratio (DAR) 2 - 4A critical parameter that influences the potency and potential toxicity of the ADC. A DAR that is too low may result in insufficient efficacy, while a high DAR can lead to aggregation and faster clearance.
In Vitro Cytotoxicity (IC50) Sub-nanomolar to low nanomolarMeasures the potency of the ADC against antigen-positive cancer cell lines.
Plasma Stability >95% after 7 daysIndicates the stability of the linker in circulation. High stability is crucial to prevent premature release of the payload and minimize off-target toxicity.
In Vivo Efficacy Tumor growth inhibition or regression in xenograft modelsDemonstrates the anti-tumor activity of the ADC in a living organism.
Pharmacokinetics (Half-life) Several daysA longer half-life, often improved by PEGylation, allows for sustained exposure of the tumor to the ADC.

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis and characterization of an ADC using this compound.

Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the Pfp ester moiety of the linker to lysine residues on a monoclonal antibody. It is assumed that the payload has already been conjugated to the NHPI ester end of the linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug-Linker complex (Payload-NHPI-PEG2-C2-Pfp ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Exchange the buffer of the mAb solution to the reaction buffer (pH 8.5) using a desalting column. Adjust the concentration to 5-10 mg/mL.

  • Drug-Linker Solution Preparation: Immediately before use, dissolve the Payload-NHPI-PEG2-C2-Pfp ester in a minimal amount of anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the drug-linker solution to the antibody solution with gentle vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted Pfp esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated drug-linker and other small molecules by buffer-exchanging the ADC into a formulation buffer (e.g., PBS, pH 7.4) using desalting columns.

Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) is a common method to separate antibody species with different numbers of conjugated drugs. UV-Vis spectrophotometry can also be used by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

  • Procedure (HIC):

    • Equilibrate a HIC column with a high-salt mobile phase.

    • Inject the purified ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient.

    • The peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) are integrated to calculate the average DAR.

2. In Vitro Cytotoxicity Assay:

  • Method: A cell viability assay (e.g., using CellTiter-Glo®) is performed on antigen-positive and antigen-negative cancer cell lines.

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Measure cell viability according to the assay manufacturer's instructions.

    • Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Tumor_Antigen Tumor_Antigen ADC->Tumor_Antigen 1. Targeting & Binding Endosome Endosome Tumor_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Active_Metabolite Drug-Linker-AA Lysosome->Active_Metabolite 4. Antibody Degradation Apoptosis Apoptosis Active_Metabolite->Apoptosis 5. Cytotoxic Effect

Caption: Intracellular signaling pathway of an ADC with a non-cleavable linker.

Experimental Workflow

ADC_Synthesis_Workflow Start Start Buffer_Exchange Antibody Buffer Exchange (pH 8.5) Start->Buffer_Exchange Prepare_Linker Prepare Drug-Linker Stock Solution (DMSO) Start->Prepare_Linker Conjugation Conjugation Reaction (1-2h, RT) Buffer_Exchange->Conjugation Prepare_Linker->Conjugation Quench Quench Reaction (Tris Buffer) Conjugation->Quench Purification Purification (Desalting Column) Quench->Purification Characterization Characterization (HIC, Cytotoxicity) Purification->Characterization End End Characterization->End Logical_Relationships Non_Cleavable_Linker Non_Cleavable_Linker Increased_Stability Increased Plasma Stability Non_Cleavable_Linker->Increased_Stability Reduced_Bystander_Effect Reduced Bystander Effect Non_Cleavable_Linker->Reduced_Bystander_Effect Lysosomal_Degradation Requires Lysosomal Degradation Non_Cleavable_Linker->Lysosomal_Degradation PEG_Component PEG_Component Improved_PK Improved Pharmacokinetics PEG_Component->Improved_PK Reduced_Aggregation Reduced Aggregation PEG_Component->Reduced_Aggregation ADC_Properties ADC_Properties Increased_Stability->ADC_Properties Reduced_Bystander_Effect->ADC_Properties Improved_PK->ADC_Properties Reduced_Aggregation->ADC_Properties Lysosomal_Degradation->ADC_Properties

References

An In-Depth Technical Guide to NHPI-PEG2-C2-Pfp Ester for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NHPI-PEG2-C2-Pfp ester, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document will cover its core properties, the general mechanism of action for ADCs employing this type of linker, and a foundational experimental protocol for conjugation.

Introduction to this compound

This compound is a chemical tool designed for the stable linkage of cytotoxic payloads to monoclonal antibodies (mAbs). It belongs to the category of non-cleavable linkers, which are characterized by their high plasma stability. The structure features a two-unit polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting ADC. The pentafluorophenyl (Pfp) ester group provides a reactive site for conjugation to primary amines on the antibody surface, such as lysine (B10760008) residues.

The non-cleavable nature of this linker dictates that the release of the cytotoxic payload occurs only after the internalization of the ADC into the target cancer cell and subsequent degradation of the antibody component within the lysosome. This mechanism is intended to minimize off-target toxicity and improve the therapeutic window of the ADC.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. This information is critical for its application in ADC development, including reaction setup and characterization of the final conjugate.

PropertyValueReference(s)
Chemical Name This compound[1][2]
CAS Number 2101206-47-5[1][2]
Molecular Formula C₂₁H₁₆F₅NO₇[2]
Molecular Weight 489.35 g/mol [2]
Linker Type Non-cleavable[1][2]
Reactive Group Pentafluorophenyl (Pfp) Ester
Spacer 2-unit Polyethylene Glycol (PEG2)[1][2]

Mechanism of Action of ADCs with Non-Cleavable Linkers

The therapeutic effect of an ADC constructed with a non-cleavable linker like this compound is contingent on a sequence of events that begins with specific binding to a target antigen on the cancer cell surface and culminates in the intracellular release of the cytotoxic payload.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Circulation & Targeting Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Endosome Endosome Internalization->Endosome 3. Lysosome Lysosome Endosome->Lysosome 4. Fusion Degradation Antibody Degradation Lysosome->Degradation 5. Proteolytic Enzymes PayloadRelease Payload-Linker-Amino Acid Metabolite Release Degradation->PayloadRelease 6. Cytotoxicity Induction of Cell Death PayloadRelease->Cytotoxicity 7. Target Engagement

Caption: Generalized signaling pathway for an ADC with a non-cleavable linker.

Quantitative Performance Data of ADCs using this compound

A comprehensive evaluation of an ADC requires rigorous in vitro and in vivo testing. The following tables are templates for the types of quantitative data that are essential for assessing the performance of an ADC developed with the this compound linker.

Note: Despite a thorough search of scientific literature and technical databases, specific quantitative performance data for antibody-drug conjugates synthesized with this compound is not publicly available at this time.

Table 4.1: In Vitro Cytotoxicity

Target Cell Line Antigen Expression Level ADC IC₅₀ (nM) Free Payload IC₅₀ (nM)
e.g., SK-BR-3 High Data Not Available Data Not Available
e.g., MCF-7 Low/Moderate Data Not Available Data Not Available

| e.g., MDA-MB-231 | Negative | Data Not Available | Data Not Available |

Table 4.2: In Vivo Efficacy in Xenograft Models

Xenograft Model Dosing Regimen Tumor Growth Inhibition (%) Complete Regressions
e.g., SK-BR-3 e.g., 5 mg/kg, QW x 3 Data Not Available Data Not Available

| e.g., NCI-N87 | e.g., 10 mg/kg, single dose | Data Not Available | Data Not Available |

Table 4.3: Characterization of the ADC

Parameter Value
Drug-to-Antibody Ratio (DAR) Data Not Available
ADC Aggregation (%) Data Not Available

| In Vitro Plasma Stability (% intact ADC) | Data Not Available |

Experimental Protocols

The following section outlines a generalized protocol for the conjugation of a payload to an antibody using the this compound linker. This protocol is based on standard methods for Pfp ester chemistry and should be optimized for the specific antibody and payload being used.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines)

  • This compound linker-payload construct

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, mass spectrometer)

Conjugation Workflow

ADC_Conjugation_Workflow Start Start BufferExchange 1. Antibody Buffer Exchange Start->BufferExchange Conjugation 3. Conjugation Reaction (Antibody + Linker-Payload) BufferExchange->Conjugation PrepareLinker 2. Prepare Linker-Payload Solution (in DMSO/DMF) PrepareLinker->Conjugation Quenching 4. Quench Reaction Conjugation->Quenching Purification 5. Purify ADC (e.g., SEC) Quenching->Purification Characterization 6. Characterize ADC (DAR, Aggregation, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for ADC synthesis.

Detailed Methodology
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS at a pH of 7.2-8.0.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Linker-Payload Preparation:

    • Immediately before use, dissolve the this compound linker-payload construct in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker-payload solution to the antibody solution. The molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle mixing. Reaction parameters such as temperature, time, and pH should be optimized.

  • Quenching:

    • To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM. This will react with any excess Pfp ester.

    • Incubate for a short period (e.g., 30 minutes).

  • Purification:

    • Remove unconjugated linker-payload and other small molecules by a suitable purification method, such as size-exclusion chromatography (SEC).

    • Further purification to separate different DAR species can be performed using techniques like hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Calculate the DAR using UV-Vis spectrophotometry or mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Confirm the identity and purity of the ADC using appropriate analytical techniques.

Conclusion

References

NHPI-PEG2-C2-Pfp ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of NHPI-PEG2-C2-Pfp ester, a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). The information herein is intended to support researchers in the fields of bioconjugation, targeted therapeutics, and drug delivery.

Core Compound Data

This compound is a chemical tool featuring an N-Hydroxyphthalimide (NHPI) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, a C2 alkyl chain, and a pentafluorophenyl (Pfp) ester reactive group. The Pfp ester is a highly efficient amine-reactive functional group used for bioconjugation.

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₆F₅NO₇[1][2]
Molecular Weight 489.08 g/mol [2]
489.35 g/mol [1][3]
CAS Number 2101206-47-5[1][2][3]
Purity > 96%[2]

Functional Role in Bioconjugation

This compound serves as a heterobifunctional crosslinker, designed to connect a biomolecule, such as a monoclonal antibody, to a payload, typically a cytotoxic drug. The pentafluorophenyl ester end of the molecule reacts with primary or secondary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[1][2][3] The NHPI moiety, on the other end, would be pre-conjugated to the payload molecule. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.

The following diagram illustrates the general workflow for conjugating an amine-containing biomolecule with a payload using a Pfp ester linker.

G cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification and Analysis Biomolecule Amine-Containing Biomolecule (e.g., Antibody in Buffer) Reaction Mixing and Incubation (pH 7.2-8.5, Room Temp) Biomolecule->Reaction Step 1 PfpEster This compound (in Organic Solvent) PfpEster->Reaction Step 2 Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Step 3 Analysis Analysis (e.g., LC-MS, HPLC) Purification->Analysis FinalProduct Purified Conjugate Analysis->FinalProduct

Caption: Workflow for Pfp Ester Bioconjugation.

Experimental Protocols

The following is a representative protocol for the conjugation of a Pfp ester, such as this compound, to an antibody. This protocol is a generalized procedure and may require optimization for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Materials and Reagents:

  • Antibody of interest

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5.[1][2]

  • Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.

  • Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes.[1]

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.[1]

    • Adjust the antibody concentration to a working range, for example, 1-10 mg/mL, in the Reaction Buffer.

  • Pfp Ester Solution Preparation:

    • This compound is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of the Pfp ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[1][2] Do not store the reconstituted Pfp ester solution.[1]

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the dissolved Pfp ester solution to the antibody solution while gently stirring.[2] A typical starting point is a 5 to 20-fold molar excess of the linker over the antibody.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[2] The reaction time and temperature should be optimized for the specific system.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent like Tris buffer can be added to react with any excess, unreacted Pfp ester.

  • Purification of the Conjugate:

    • Remove unreacted Pfp ester and other small molecules from the conjugated antibody using a desalting column, dialysis, or size exclusion chromatography.[1] The purification method should be chosen based on the scale of the reaction and the properties of the conjugate.

  • Analysis and Characterization:

    • Characterize the purified antibody-drug conjugate. Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using methods such as HPLC, LC-MS, or UV-Vis spectroscopy.

This technical guide provides foundational information for the use of this compound in the development of antibody-drug conjugates. Researchers are encouraged to use this information as a starting point and to perform appropriate optimization for their specific applications.

References

The Role of PEG Linkers in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical determinant of the ADC's overall performance, directly influencing its stability, pharmacokinetics (PK), and therapeutic index.

Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained significant prominence. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that offers several advantages in ADC design. The incorporation of PEG chains can modulate the physicochemical and pharmacological properties of ADCs, addressing challenges associated with hydrophobic payloads and improving the overall therapeutic profile. This guide provides a comprehensive technical overview of the role of PEG linkers in ADC development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing important concepts.

The Function and Properties of PEG Linkers in ADCs

The primary function of a linker in an ADC is to stably connect the cytotoxic payload to the antibody during systemic circulation and then to facilitate the efficient release of the payload at the target tumor site.[1] PEG linkers, in particular, offer several advantageous properties:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[2] The hydrophilic nature of PEG linkers helps to mitigate these issues by creating a hydration shell around the payload, improving the overall solubility and stability of the ADC.[3][4] This allows for the use of higher drug-to-antibody ratios (DARs) without compromising the ADC's physicochemical properties.[2]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of the ADC.[2] This leads to reduced renal clearance and a longer plasma half-life, resulting in prolonged exposure of the tumor to the therapeutic agent.[2][5]

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the linker from the immune system, potentially reducing the immunogenicity of the ADC.[2]

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing damage to healthy tissues.[2]

PEG linkers can be designed with varying lengths and architectures (e.g., linear or branched) to fine-tune the properties of the ADC.[4][6] Discrete PEG (dPEG®) linkers, which have a defined number of PEG units, are often preferred over polydisperse mixtures as they lead to more homogeneous ADCs with better batch-to-batch reproducibility.[4]

Impact of PEG Linker Length on ADC Performance: Quantitative Data

The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic benefits with cytotoxic potency. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.

PEG Linker LengthADC ConstructKey Pharmacokinetic FindingReference
None Affibody-MMAEHalf-life of 19.6 minutes.[7][8]
PEG8 anti-CD30-MMAE (DAR 8)A threshold for optimal slower clearance was observed at PEG8, with longer chains not providing a significant further advantage.[9]
PEG12 anti-CD30-MMAE (DAR 8)Slower clearance compared to shorter PEG chains.[9]
PEG24 anti-CD30-MMAE (DAR 8)Slower clearance, similar to PEG8 and PEG12.[9]
4 kDa Affibody-MMAE2.5-fold increase in half-life compared to no PEG.[5][7][8]
10 kDa Affibody-MMAE11.2-fold increase in half-life compared to no PEG.[5][7][8]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics. This table summarizes the effect of different PEG linker lengths on the plasma half-life and clearance of ADCs. Generally, increasing PEG length leads to a longer half-life and slower clearance.
PEG Linker LengthADC ConstructTumor ModelKey Efficacy FindingReference
PEG2, PEG4 anti-CD30-MMAE (DAR 8)L540cy Hodgkin Lymphoma Xenograft35-45% decrease in tumor weight.[10]
PEG8, PEG12, PEG24 anti-CD30-MMAE (DAR 8)L540cy Hodgkin Lymphoma Xenograft75-85% reduction in tumor weight.[10]
4 kDa Affibody-MMAENCI-N87 Gastric Cancer XenograftImproved tumor growth inhibition compared to no PEG.[7]
10 kDa Affibody-MMAENCI-N87 Gastric Cancer XenograftMost ideal tumor therapeutic ability among the tested constructs.[7]
Table 2: Impact of PEG Linker Length on In Vivo Efficacy. This table highlights how PEG linker length can influence the anti-tumor activity of ADCs in preclinical models. Longer PEG chains often correlate with improved efficacy, likely due to enhanced tumor accumulation resulting from improved pharmacokinetics.

Core Signaling Pathways and Experimental Workflows

The development and evaluation of ADCs with PEG linkers involve a series of well-defined experimental stages and an understanding of the downstream cellular consequences of payload delivery.

General Mechanism of Action of a PEGylated ADC

The following diagram illustrates the general mechanism of action of a typical PEGylated ADC, from systemic circulation to the induction of apoptosis in a target cancer cell.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC PEGylated ADC Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release Tubulin Tubulin Disruption Payload->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death Induction

General mechanism of action of a PEGylated Antibody-Drug Conjugate.

Downstream Signaling of MMAE-induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs. Upon release into the cytoplasm, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below outlines the key signaling events following MMAE-mediated tubulin disruption.

MMAE_Signaling_Pathway MMAE Released MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Microtubule Microtubule Network Disruption Tubulin->Microtubule MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest ERStress Endoplasmic Reticulum (ER) Stress Microtubule->ERStress ER expansion/ contraction inhibited CaspaseActivation Caspase Cascade Activation (Caspase-9, Caspase-3) MitoticArrest->CaspaseActivation Prolonged arrest triggers apoptosis ERStress->CaspaseActivation UPR activation Apoptosis Apoptosis CaspaseActivation->Apoptosis Execution of cell death

Signaling pathway of MMAE-induced apoptosis following microtubule disruption.

Experimental Workflow for ADC Development and Evaluation

The preclinical development of a PEGylated ADC follows a structured workflow, from initial synthesis to in vivo efficacy testing. This diagram provides a high-level overview of this process.

ADC_Development_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies A Antibody & Payload-Linker Synthesis B ADC Conjugation (e.g., Thiol-Maleimide) A->B C Purification & Characterization (e.g., HIC for DAR) B->C D In Vitro Evaluation C->D E In Vivo Evaluation D->E D1 Cytotoxicity Assay (IC50 determination) D2 Internalization Assay D3 Bystander Effect Assay F Lead Candidate Selection E->F E1 Pharmacokinetic (PK) Study E2 Efficacy Study (Xenograft Model) E3 Toxicity Study

Preclinical workflow for the development and evaluation of a PEGylated ADC.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of ADCs with PEG linkers.

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes a common method for conjugating a maleimide-functionalized PEG-payload linker to a monoclonal antibody by reducing the antibody's interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Maleimide-PEG-Payload (e.g., Mal-PEG-MMAE) dissolved in an organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS with 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography or tangential flow filtration)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer to a concentration of 5-10 mg/mL.

  • Antibody Reduction:

    • Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available thiol groups and thus the final DAR.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Add a molar excess of the Maleimide-PEG-Payload solution to the reduced antibody. The final concentration of the organic solvent should typically be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

  • Quenching:

    • Add a molar excess of the quenching solution to cap any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the ADC from unconjugated payload-linker and other small molecules using size-exclusion chromatography or tangential flow filtration, exchanging into a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).

    • Determine the average DAR and drug distribution using Hydrophobic Interaction Chromatography (HIC)-HPLC.[11][12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the potency (IC50) of the ADC against target antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in cell culture medium.

    • Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to untreated controls.

    • Plot the dose-response curve and determine the IC50 value using suitable software.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical study to determine the pharmacokinetic parameters of an ADC in mice.

Materials:

  • Healthy mice (e.g., BALB/c)

  • ADC solution in a sterile, biocompatible buffer

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein at a defined concentration (e.g., 1-10 mg/kg).[4]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.[10]

    • Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.

  • Quantification:

    • Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method or LC-MS/MS.[10]

  • Data Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Determine the pharmacokinetic parameters (e.g., clearance, half-life, Area Under the Curve (AUC)) using non-compartmental analysis software.[4]

Protocol 4: In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol describes how to evaluate the anti-tumor activity of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line expressing the target antigen

  • Matrigel (optional)

  • ADC, vehicle control, and isotype control antibody solutions

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Implant tumor cells subcutaneously into the flank of each mouse, potentially in a mixture with Matrigel to support initial growth.[7]

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[4]

    • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).[4]

  • Treatment:

    • Administer the ADC and control articles to the respective groups, typically via intravenous injection, at a predetermined dose and schedule.[7]

  • Monitoring:

    • Measure the tumor volume using calipers two to three times per week.[4]

    • Monitor the body weight of the mice as an indicator of toxicity.[4]

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.[4]

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

PEG linkers are a versatile and valuable tool in the design of next-generation Antibody-Drug Conjugates. Their ability to enhance hydrophilicity, improve pharmacokinetic profiles, and enable higher drug loading contributes significantly to the development of more effective and safer cancer therapeutics. The length and architecture of the PEG linker are critical parameters that must be carefully optimized for each specific ADC, taking into account the properties of the antibody, payload, and target antigen. A systematic evaluation of ADCs with different PEG linkers, using the robust experimental protocols outlined in this guide, is essential for identifying lead candidates with the optimal balance of potency, stability, and in vivo performance. As our understanding of the intricate interplay between linker chemistry and ADC biology continues to grow, the rational design of PEGylated linkers will undoubtedly play a central role in advancing the field of targeted cancer therapy.

References

An In-depth Technical Guide to NHPI-PEG2-C2-Pfp Ester (CAS Number 2101206-47-5): A Non-Cleavable Linker for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NHPI-PEG2-C2-Pfp ester, a bifunctional, non-cleavable linker designed for the synthesis of antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and a representative protocol for its application in ADC development, targeting researchers and professionals in the field of bioconjugation and targeted therapeutics.

Introduction to this compound in ADC Technology

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC.

This compound is a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload upon degradation of the antibody within the target cell.[1][2] This enhances the stability of the ADC in circulation, minimizing off-target toxicity.[1][2] The structure incorporates a polyethylene (B3416737) glycol (PEG) spacer to improve hydrophilicity and a pentafluorophenyl (Pfp) ester for efficient conjugation to amine residues on the antibody.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on information from various suppliers.[1][2]

PropertyValueReference(s)
CAS Number 2101206-47-5[1][2]
Molecular Formula C₂₁H₁₆F₅NO₇[2]
Molecular Weight 489.35 g/mol [2]
Appearance Solid or liquid (varies by supplier)[2]
Purity Typically >95%
Solubility Soluble in organic solvents like DMSO, DMF[3]
Storage Recommended at -20°C with desiccant[3]

Mechanism of Action and Conjugation Chemistry

The utility of this compound in ADC synthesis lies in its bifunctional nature. One end of the linker is designed to be attached to a cytotoxic drug, while the Pfp ester on the other end serves as a reactive group for conjugation to the antibody.

The pentafluorophenyl ester is a highly reactive functional group that readily couples with primary amines, such as the lysine (B10760008) residues present on the surface of monoclonal antibodies, to form stable amide bonds.[3] This reaction is efficient under mild conditions and is less susceptible to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[3]

Below is a DOT language script illustrating the general workflow of ADC synthesis using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Antibody Conjugation cluster_purification Purification and Characterization Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Reaction Payload Cytotoxic Drug (with reactive group) Payload->Linker_Payload ADC_raw Crude ADC Linker_Payload->ADC_raw Pfp ester-amine coupling Antibody Monoclonal Antibody (with Lysine residues) Antibody->ADC_raw ADC_pure Purified ADC ADC_raw->ADC_pure Purification (e.g., SEC) Final_Product Final ADC Product ADC_pure->Final_Product Characterization (DAR, etc.)

A generalized workflow for the synthesis of an antibody-drug conjugate.

Experimental Protocol: A Representative Guide for ADC Synthesis

The following is a generalized, representative protocol for the conjugation of a drug-linker complex, utilizing this compound, to a monoclonal antibody. This protocol is based on standard methods for PFP ester conjugations and should be optimized for specific antibodies and payloads.[3][4]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Drug-linker construct with the this compound.

  • Anhydrous, amine-free organic solvent (e.g., dimethyl sulfoxide, DMSO).

  • Reaction buffer: Amine-free buffer such as PBS, pH 7.2-7.5.

  • Quenching reagent (e.g., Tris buffer or glycine).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the reaction buffer using dialysis or a desalting column to remove any amine-containing contaminants.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Drug-Linker Solution Preparation:

    • Immediately before use, dissolve the drug-linker construct with the this compound in a minimal amount of anhydrous DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved drug-linker construct to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent to stop the reaction by consuming any unreacted Pfp esters.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other impurities by size-exclusion chromatography or another suitable purification method.

  • Characterization of the ADC:

    • Determine the DAR using techniques such as UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography.

    • Further characterization can include in vitro cell-based assays to determine potency and specificity.

Signaling and Mechanism of Action of the Resulting ADC

Once the ADC is administered, it circulates in the bloodstream. The non-cleavable nature of the NHPI-PEG2-C2 linker ensures its stability. Upon reaching the target cancer cell, the antibody component of the ADC binds to its specific antigen on the cell surface.

The following DOT script visualizes the proposed mechanism of action for an ADC synthesized with this linker.

ADC_MoA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_action Cellular Action ADC ADC in Bloodstream (Stable) Receptor_Binding ADC Binds to Antigen ADC->Receptor_Binding Targets Cell Antigen Target Antigen Antigen->Receptor_Binding Internalization Internalization (Endocytosis) Receptor_Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Complex Released Degradation->Payload_Release Cytotoxicity Cytotoxic Payload Induces Cell Death Payload_Release->Cytotoxicity

Proposed mechanism of action for an ADC with a non-cleavable linker.

Conclusion

This compound is a valuable tool for the development of next-generation antibody-drug conjugates. Its non-cleavable design offers the potential for enhanced stability and a favorable safety profile. The Pfp ester functionality allows for efficient and reliable conjugation to antibodies. While the specific performance of ADCs utilizing this linker will depend on the choice of antibody and cytotoxic payload, the fundamental properties of this compound make it a promising candidate for researchers in the field of targeted cancer therapy. Further research and development involving this linker will likely contribute to the advancement of novel and effective ADCs.

References

An In-depth Technical Guide to Linker Technology for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] This molecular synergy allows for the precise delivery of therapeutics to malignant cells, thereby minimizing collateral damage to healthy tissues.[1] The lynchpin of this sophisticated modality is the linker, a molecular bridge that governs the stability, release kinetics, and overall therapeutic profile of the conjugate.[1] The evolution of linker technology from simple connectors to intelligent molecular tools has been a journey of continuous refinement, aimed at maximizing efficacy while minimizing toxicity.[1] An ideal linker must ensure the ADC remains intact in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and rapid release of the cytotoxic payload once the ADC has reached its target tumor cell.[2][3]

This guide provides a comprehensive technical overview of ADC linker technology, focusing on the core principles, comparative data on different linker types, detailed experimental protocols for their evaluation, and the signaling pathways of commonly used payloads.

Classification of ADC Linkers: A Tale of Two Strategies

ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers. The choice between these two strategies has profound implications for an ADC's mechanism of action, efficacy, and safety profile.[4]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2][5] This controlled release mechanism can lead to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[4]

There are three primary types of cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells.[2] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[2]

  • pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream.[2] Hydrazone linkers are a classic example, undergoing hydrolysis in acidic environments to release the payload.[2]

  • Redox-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, which has a higher concentration of glutathione.[5]

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[1] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[1] The primary advantage of non-cleavable linkers is their exceptional plasma stability, which can lead to an improved safety profile and a wider therapeutic window by minimizing premature drug release.[1][6] However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.[7] A common example is the thioether linker formed using SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[8]

Quantitative Comparison of Linker Technologies

The selection of a linker has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different linker types.

Linker TypeRepresentative LinkerPlasma Half-life (Approximate)Cleavage MechanismKey AdvantagesKey Disadvantages
Cleavable
Enzyme-SensitiveValine-Citrulline (vc)~9.6 days (cAC10-MMAE in monkey)[5]Cathepsin B cleavage in lysosomeHigh intracellular release, potential for bystander effectPotential for premature cleavage by other proteases
pH-SensitiveHydrazone~2 days[7]Acid hydrolysis in endosomes/lysosomesTargeted release in acidic compartmentsCan exhibit instability at physiological pH
Redox-SensitiveDisulfideVariable, dependent on steric hindranceReduction by intracellular glutathioneExploits differential redox potentialCan be unstable in circulation
Non-Cleavable
ThioetherSMCCGenerally higher than cleavable linkersAntibody degradation in lysosomeHigh plasma stability, improved safety profile[1][6]Limited bystander effect, payload released as a conjugate
ADCLinker TypePayloadTarget Cell LineIC50 Value
Trastuzumab-emtansine (T-DM1)Non-cleavable (SMCC)DM1HER2-positive breast cancerVaries with HER2 expression[9]
Trastuzumab-MMAECleavable (Val-Cit)MMAEHER2-positive breast cancerVaries with HER2 expression[9]
ADC with PBD dimerCleavablePBD dimerVariousLow pM range[10]
Thailanstatin ADCsCleavableThailanstatinN87, BT474, HCC195413-50 ng/mL
Thailanstatin ADCsCleavableThailanstatinMDA-MB-361-DYT2 (moderate HER2)25-80 ng/mL (high DAR) vs 1500-60000 ng/mL (low DAR)[11]

Experimental Protocols for Linker Evaluation

Rigorous experimental evaluation is crucial for selecting the optimal linker for a given ADC. The following are detailed protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC in plasma over time by quantifying the amount of intact ADC and/or released payload.[12][13]

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, if available)

  • Human or animal plasma (e.g., from Sprague Dawley rats)[14]

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • Papain (for released drug analysis)

  • Glycine (B1666218) buffer with acetic acid (for intact ADC analysis)

  • LC-MS system (e.g., Triple Quadrupole mass spectrometer)[15]

Procedure:

  • Incubation: Incubate the ADC sample in plasma at 37°C for a defined period (e.g., up to seven days).[14] Collect aliquots at various time points (e.g., 0, 1, 24, 48, 96, 168 hours).[16]

  • Immunocapture: Capture the ADC from the plasma samples using Protein A magnetic beads.[14] Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Preparation for Analysis:

    • For Released Payload Quantification: Treat the beads with papain to cleave the linker and release the payload.[14]

    • For Intact ADC (DAR) Analysis: Elute the intact ADC from the beads using a glycine buffer with acetic acid.[14]

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of the released payload or to determine the drug-to-antibody ratio (DAR) of the intact ADC over time.[14][15]

  • Data Analysis: Plot the concentration of the intact ADC or released payload against time to determine the plasma half-life of the linker.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

Objective: To evaluate the cytotoxic potential of an ADC on target cancer cell lines and determine its half-maximal inhibitory concentration (IC50).[17][18]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC of interest

  • Control antibody (without payload)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[19]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimized density (e.g., 1,000–10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[18]

  • ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in culture medium. Add the diluted ADC or control to the respective wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 48–144 hours).[18]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Protocol 3: In Vivo ADC Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a relevant animal model.[16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line expressing the target antigen

  • ADC of interest

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.[16]

  • Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).[16]

  • ADC Administration: Administer the ADC, typically via a single intravenous (IV) injection.[16]

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).[16]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ADC function is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways of Common ADC Payloads

MMAE_Signaling_Pathway cluster_outside Extracellular Bystander Bystander Tumor Cell MMAE_out Free MMAE MMAE_out->Bystander Bystander Effect MMAE MMAE MMAE->MMAE_out Efflux

Calicheamicin_Signaling_Pathway

Experimental Workflows

ADC_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling capture Immunocapture of ADC (Protein A beads) sampling->capture wash Wash to Remove Unbound Proteins capture->wash elution elution wash->elution digestion digestion wash->digestion analysis Data Analysis: Determine Plasma Half-life end End analysis->end lcms_intact lcms_intact lcms_intact->analysis lcms_payload lcms_payload lcms_payload->analysis

Cytotoxicity_Workflow start Start: Cancer Cell Lines seeding Seed Cells in 96-well Plate start->seeding incubation1 Incubate Overnight (Attachment) seeding->incubation1 treatment Treat with Serial Dilutions of ADC incubation1->treatment incubation2 Incubate for 48-144 hours treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate for 1-4 hours mtt->incubation3 solubilization Add Solubilization Solution incubation3->solubilization reading Read Absorbance at 570 nm solubilization->reading analysis Data Analysis: Calculate IC50 reading->analysis end End analysis->end

Conclusion: The Future of ADC Linker Technology

The strategic design and selection of the linker are paramount to the development of safe and effective Antibody-Drug Conjugates. As our understanding of tumor biology and the intricacies of the tumor microenvironment deepens, so too will the sophistication of linker technologies. Future innovations will likely focus on developing linkers with even greater stability and more specific cleavage mechanisms, potentially responding to multiple stimuli within the tumor. The continued evolution of linker chemistry will undoubtedly play a pivotal role in expanding the therapeutic potential of ADCs and bringing new, more effective cancer treatments to patients.

References

Methodological & Application

Application Notes and Protocols for NHPI-PEG2-C2-Pfp Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of NHPI-PEG2-C2-Pfp ester, a non-cleavable linker, in the synthesis of ADCs.

The this compound linker features a pentafluorophenyl (Pfp) ester reactive group for conjugation to primary and secondary amines on the antibody, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and an N-Hydroxyphtalimide (NHPI) group, which is part of the linkage to the payload. The Pfp ester offers greater resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions. Being a non-cleavable linker, it relies on the complete degradation of the antibody within the lysosome of the target cancer cell to release the cytotoxic payload, which can enhance plasma stability and potentially widen the therapeutic window.[1][2]

Mechanism of Action

The synthesis of an ADC using this compound involves the formation of a stable amide bond between the Pfp ester and an amine-containing residue on the antibody, typically the ε-amino group of lysine. The general mechanism of action for an ADC synthesized with this non-cleavable linker is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through endocytosis.

  • Lysosomal Trafficking: The internalized vesicle fuses with a lysosome.

  • Antibody Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded by proteases. This degradation releases the payload, which is still attached to the linker and the amino acid residue from the antibody it was conjugated to.[1][2][3][4]

  • Cytotoxic Effect: The released payload-linker-amino acid complex then exerts its cytotoxic effect, leading to cancer cell death. The specific mechanism depends on the nature of the payload (e.g., microtubule inhibition, DNA damage).

Data Presentation

The following tables summarize illustrative quantitative data for ADCs synthesized using Pfp ester-based linkers. The actual results will vary depending on the specific antibody, payload, reaction conditions, and analytical methods used.

Table 1: Illustrative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterIllustrative ValueMethod of DeterminationNotes
Molar Ratio (Linker-Payload:Antibody)5:1 to 20:1---The optimal ratio needs to be determined empirically.
Conjugation Efficiency> 80%UV-Vis Spectroscopy, HPLCRepresents the percentage of antibody that is conjugated.
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5HIC-HPLC, RP-HPLC, UV-VisA DAR of ~4 is often targeted for lysine-based conjugation.[][6]
Percentage of Unconjugated Antibody< 10%HIC-HPLC, RP-HPLCLower values indicate a more efficient conjugation reaction.

Table 2: Illustrative In Vitro Plasma Stability

SpeciesIncubation Time (days)ADC Remaining (%)Method of DeterminationNotes
Human Plasma7> 90%ELISA, LC-MSNon-cleavable linkers generally exhibit high plasma stability.[7][8]
Mouse Plasma7> 85%ELISA, LC-MSStability can vary between species.
Rat Plasma7> 88%ELISA, LC-MS---

Experimental Protocols

Protocol 1: Conjugation of this compound-Payload to an Antibody

This protocol describes a general method for the conjugation of a pre-formed linker-payload complex to a monoclonal antibody. Optimization of the reaction conditions (e.g., pH, temperature, molar ratio) is crucial for each specific antibody and payload combination.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload complex

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Linker-Payload Solution Preparation:

    • Immediately before use, dissolve the this compound-payload complex in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload solution to the antibody solution while gently vortexing or stirring. A typical starting molar ratio is 10:1 (linker-payload:antibody).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined experimentally.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted Pfp ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by purifying the ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, or Reverse Phase (RP)-HPLC.

    • Assess the level of aggregation using Size Exclusion Chromatography (SEC)-HPLC.

    • Confirm the identity and integrity of the ADC using mass spectrometry.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Protocol 3: In Vitro Plasma Stability Assay

Principle: This assay evaluates the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.

Materials:

  • Purified ADC sample

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Method for quantifying the ADC (e.g., ELISA) or the released payload (e.g., LC-MS/MS)

Procedure:

  • Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma sample and store it at -80°C until analysis.

  • Quantify the amount of intact ADC at each time point using an ELISA that detects both the antibody and the payload, or quantify the amount of released payload using LC-MS/MS.

  • Plot the percentage of intact ADC remaining versus time to determine the stability profile.

Visualizations

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload NHPI-PEG2-C2-Pfp Ester-Payload Linker_Payload->Conjugation ADC_Unpurified Crude ADC Conjugation->ADC_Unpurified Purification Purification ADC_Unpurified->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC) Purified_ADC->DAR_Analysis Stability_Analysis Stability Analysis (Plasma Incubation) Purified_ADC->Stability_Analysis

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_MoA ADC Antibody-Drug Conjugate Binding Binding to Antigen ADC->Binding Cancer_Cell Cancer Cell (Antigen Expressing) Cancer_Cell->Binding Internalization Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Caption: Mechanism of action of a non-cleavable ADC.

Signaling_Pathways cluster_payloads Cytotoxic Payloads cluster_pathways Affected Signaling Pathways Tubulin_Inhibitors Microtubule Inhibitors (e.g., Auristatins, Maytansinoids) Mitotic_Arrest Mitotic Arrest Tubulin_Inhibitors->Mitotic_Arrest DNA_Damagers DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins) DNA_Repair_Inhibition DNA Repair Inhibition DNA_Damagers->DNA_Repair_Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Repair_Inhibition->Apoptosis

Caption: Signaling pathways affected by common ADC payloads.

References

Application Notes and Protocols for NHPI-PEG2-C2-Pfp Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the conjugation of NHPI-PEG2-C2-Pfp ester to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs). The use of a pentafluorophenyl (Pfp) ester offers enhanced stability and efficiency compared to traditional N-hydroxysuccinimide (NHS) esters.

Introduction to this compound

This compound is a non-cleavable linker used in the synthesis of ADCs.[1][2][3][4][5] This linker consists of three key components:

  • N-Hydroxyphthalimide (NHPI): Forms a stable attachment point for the cytotoxic payload.

  • Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances solubility and improves the pharmacokinetic properties of the resulting ADC.

  • Pentafluorophenyl (Pfp) Ester: A highly reactive group that forms a stable amide bond with primary amines (such as the lysine (B10760008) residues) on the antibody.

Pfp esters are less susceptible to hydrolysis in aqueous solutions compared to NHS esters, leading to more efficient and reproducible conjugation reactions.[6][7][8]

Reaction Principle

The conjugation reaction involves the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the Pfp ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.

Key Reaction Parameters

Successful antibody conjugation with this compound is dependent on several critical parameters, which should be optimized for each specific antibody and payload combination. A summary of these parameters is provided in the table below.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH for the reaction of Pfp esters with primary amines. Lower pH reduces reactivity, while higher pH can increase hydrolysis of the ester.[7]
Temperature 4°C to 37°CIncubation can be performed at room temperature (20-25°C), 37°C for shorter reaction times, or at 4°C for overnight reactions, which can be beneficial for sensitive biomolecules.[6][7]
Buffer Composition Amine-free buffersBuffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the Pfp ester and must be avoided.[6] Recommended buffers include Phosphate-Buffered Saline (PBS), borate, or carbonate/bicarbonate.[7]
Molar Ratio (Ester:Antibody) 2:1 to 10:1The optimal molar ratio of Pfp ester to antibody needs to be determined empirically to achieve the desired drug-to-antibody ratio (DAR).[7] A typical starting point is a 5-fold to 15-fold molar excess of the Pfp ester.
Organic Co-solvent DMSO or DMFThis compound should be dissolved in a minimal amount of an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous antibody solution.[6][7] The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.
Reaction Time 30 minutes to overnightReaction times can vary from 30 minutes at 37°C to 1-4 hours at room temperature, or overnight at 4°C.[6][7]

Experimental Protocols

Materials
  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS. This can be achieved through dialysis or using desalting columns.

  • Adjust the antibody concentration to a suitable level, typically between 1-10 mg/mL.

This compound Preparation

Note: The Pfp ester is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.[6]

  • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF. For example, prepare a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the Pfp ester will hydrolyze.[6]

Conjugation Reaction
  • Add the calculated volume of the dissolved this compound solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture under the desired conditions (e.g., 1-2 hours at room temperature or overnight at 4°C).

Quenching the Reaction
  • (Optional but recommended) To stop the reaction, add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM. This will react with any excess Pfp ester.

  • Incubate for 15-30 minutes at room temperature.

Purification of the Antibody Conjugate
  • Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Characterization

The resulting antibody conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction antibody_prep->conjugation reagent_prep Reagent Preparation (Dissolve Pfp Ester in DMSO) reagent_prep->conjugation quenching Quenching (Add Tris Buffer) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Characterization (DAR, Purity, Activity) purification->analysis

Caption: Experimental workflow for antibody conjugation.

reaction_mechanism reactant1 Antibody-NH2 (Primary Amine on Lysine) product1 Antibody-NH-CO-C2-PEG2-NHPI (Stable Amide Bond) reactant1->product1 Nucleophilic Attack reactant2 This compound reactant2->product1 product2 Pentafluorophenol (Byproduct) reactant2->product2 Leaving Group plus + plus2 +

Caption: Chemical reaction of Pfp ester with an antibody.

adc_moa adc Antibody-Drug Conjugate (ADC) receptor Target Receptor adc->receptor 1. Binding tumor_cell Tumor Cell endocytosis Receptor-Mediated Endocytosis receptor->endocytosis 2. Internalization lysosome Lysosome endocytosis->lysosome 3. Trafficking degradation Antibody Degradation by Lysosomal Proteases lysosome->degradation 4. Degradation payload_release Release of Payload-Linker-Amino Acid degradation->payload_release 5. Release cytotoxicity Cytotoxicity & Cell Death payload_release->cytotoxicity 6. Action

Caption: Mechanism of action for a non-cleavable ADC.

References

Application Notes and Protocols for Labeling Proteins with Pentafluorophenyl (Pfp) Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. Pentafluorophenyl (Pfp) esters have emerged as highly efficient reagents for labeling proteins by targeting primary and secondary amines, such as the N-terminus and the ε-amino group of lysine (B10760008) residues. A key advantage of Pfp esters is their increased resistance to hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[1][2][3] This document provides detailed protocols and application notes for the successful labeling of proteins using Pfp esters.

Advantages of Pfp Esters

Pfp esters offer several benefits for protein conjugation:

  • Higher Stability: They are less susceptible to hydrolysis in aqueous solutions than NHS esters, providing a wider window for the labeling reaction and leading to higher reaction efficiency.[1][4]

  • High Reactivity: Pfp esters react efficiently with primary and secondary amines to form stable amide bonds under mild conditions.[5][6]

  • Site-Selectivity: In specific cases, such as with certain antibodies, Pfp esters have been shown to provide preferential labeling of particular lysine residues, offering a degree of site-selectivity not typically observed with NHS esters.[7][8]

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., antibody, enzyme)

  • Pfp ester-activated labeling reagent (e.g., fluorescent dye, biotin, PEG)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate buffer)

  • Anhydrous organic solvent (e.g., Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF))[3][9]

  • Quenching reagent (e.g., Tris buffer)[2]

  • Purification supplies (e.g., desalting columns, dialysis cassettes)[1][9]

General Protocol for Protein Labeling with Pfp Esters

This protocol provides a general guideline for labeling proteins with Pfp esters. Optimal conditions may vary depending on the specific protein and labeling reagent used.

Step 1: Preparation of Protein Solution

  • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.2-8.5) to a final concentration of 0.5-5 mg/mL.[2]

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[1][9]

Step 2: Preparation of Pfp Ester Solution

  • Pfp ester reagents are moisture-sensitive and should be stored at -20°C with a desiccant.[1][9] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3][9]

  • Immediately before use, dissolve the Pfp ester in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[2][5] Do not prepare stock solutions for long-term storage as the Pfp moiety can hydrolyze.[1][3][9]

Step 3: Labeling Reaction

  • Slowly add the Pfp ester stock solution to the protein solution while gently stirring.[2] The recommended molar ratio of Pfp ester to protein can range from 2:1 to 50:1, depending on the desired degree of labeling.[2][5]

  • Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for more sensitive proteins.[2] Reaction times can be as short as 30 minutes at 37°C.[1][9]

Step 4: Quenching the Reaction (Optional)

  • To quench any unreacted Pfp ester, add a quenching buffer such as Tris to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[2]

Step 5: Purification of the Labeled Protein

  • Remove unreacted Pfp ester and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography (SEC).[2][10]

  • The purified, labeled protein can be stored under conditions appropriate for the specific protein.[1][9]

Monitoring and Characterization

The success of the labeling reaction can be monitored and the final product characterized by several methods:

  • SDS-PAGE: To visualize a shift in the molecular weight of the protein upon labeling.[2]

  • HPLC or LC-MS: To confirm the molecular weight shift and assess the purity of the conjugate.[2]

  • Spectrophotometry: To determine the degree of labeling (DOL) if the label has a distinct absorbance.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for protein labeling with Pfp esters.

ParameterRecommended RangeNotes
Protein Concentration 0.5 - 5 mg/mL[2]Higher concentrations can promote aggregation.
Reaction Buffer PBS, HEPES, Borate, CarbonateMust be free of primary amines.[1][9]
Reaction pH 7.0 - 9.0[1][3][9]Optimal pH is typically between 7.2 and 8.5.[2]
Pfp Ester:Protein Molar Ratio 2:1 to 50:1[2][5]Optimize based on the protein and desired DOL.
Reaction Temperature 4°C to 37°C[1][3][9]Lower temperatures for sensitive proteins.
Reaction Time 30 minutes to overnight[1][2][9]Depends on temperature and protein reactivity.
Organic Co-solvent DMSO, DMF[3][9]Use minimal amounts to dissolve the Pfp ester.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction protein_prep Prepare Protein Solution (0.5-5 mg/mL in amine-free buffer) reaction Initiate Labeling Reaction (Add Pfp ester to protein) protein_prep->reaction pfp_prep Prepare Pfp Ester Solution (10-100 mM in DMSO/DMF) pfp_prep->reaction incubation Incubate (RT for 1-4h or 4°C overnight) reaction->incubation quenching Quench Reaction (Optional, with Tris buffer) incubation->quenching purification Purify Labeled Protein (Desalting, Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, LC-MS) purification->characterization

Caption: Workflow for labeling proteins with Pfp esters.

Application of a Labeled Antibody

antibody_application cluster_cell Target Cell cluster_antibody Labeled Antibody receptor Cell Surface Receptor antibody Antibody antibody->receptor Binding label_mol Label (e.g., Fluorophore) antibody->label_mol Pfp Ester Labeling

Caption: A Pfp ester-labeled antibody binding to a cell surface receptor.

References

Application Notes and Protocols for Bioconjugation using NHPI-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG2-C2-Pfp ester is a non-cleavable linker utilized in the synthesis of bioconjugates, most notably antibody-drug conjugates (ADCs). This heterobifunctional reagent features three key components: an N-Hydroxyphthalimide (NHPI) group, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive pentafluorophenyl (Pfp) ester. The Pfp ester facilitates covalent bond formation with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to create stable amide linkages. The PEG spacer enhances solubility and can reduce aggregation of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters are commonly used for amine acylation, Pfp esters offer the advantage of being less susceptible to hydrolysis in aqueous media, potentially leading to more efficient conjugation reactions.

Core Applications

The primary application of this compound is in the field of biotherapeutics, particularly in the development of ADCs. In this context, the linker is first conjugated to a cytotoxic payload, and the resulting payload-linker complex is then reacted with a monoclonal antibody (mAb). The specificity of the mAb directs the potent cytotoxic agent to target cells, such as cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window of the drug.

Key Applications Include:

  • Antibody-Drug Conjugate (ADC) Synthesis: Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Protein Labeling: Conjugation of reporter molecules, such as fluorescent dyes or biotin, to proteins for research and diagnostic applications.

  • PEGylation: Introduction of a short PEG chain to proteins or peptides to improve their pharmacokinetic and pharmacodynamic properties.

Bioconjugation Signaling Pathway and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine from a biomolecule on the carbonyl carbon of the Pfp ester, leading to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.

Bioconjugation_Mechanism Biomolecule Biomolecule (e.g., Antibody) with primary amine (-NH2) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack Linker This compound Linker->Intermediate Conjugate Stable Bioconjugate (Amide Bond) Intermediate->Conjugate Collapse of Intermediate Byproduct Pentafluorophenol (Leaving Group) Intermediate->Byproduct Release of Leaving Group

Caption: Mechanism of Pfp ester-mediated bioconjugation.

The general workflow for creating an antibody-drug conjugate using this linker involves a two-step process.

ADC_Workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Antibody Conjugation Payload Cytotoxic Payload (with reactive group) ActivatedPayload Activated Payload-Linker Complex Payload->ActivatedPayload Linker This compound Linker->ActivatedPayload Reaction Conjugation Reaction (pH 7.2-8.5) ActivatedPayload->Reaction Antibody Monoclonal Antibody (mAb) Antibody->Reaction Purification Purification (e.g., SEC, TFF) Reaction->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (e.g., HIC, MS for DAR) ADC->Characterization

Caption: General workflow for ADC synthesis.

Quantitative Data Summary

The efficiency of the conjugation reaction and the properties of the resulting bioconjugate can be influenced by several factors. The following table summarizes key parameters and typical ranges for Pfp ester-mediated conjugations. Note that specific values for this compound may vary and require empirical optimization.

ParameterTypical Range/ValueMethod of DeterminationNotes
Molar Ratio (Linker:Protein) 5:1 to 20:1N/AHigher ratios can increase the degree of labeling but may also lead to protein aggregation or loss of activity.
Reaction pH 7.2 - 8.5pH meterBalances amine reactivity (higher at higher pH) and ester hydrolysis (increases at higher pH).
Reaction Time 1 - 4 hours at RT; Overnight at 4°CHPLC, LC-MSLonger reaction times may be necessary for less reactive proteins or lower temperatures.
Conjugation Efficiency 60 - 90%HPLC, LC-MSDefined as the percentage of the limiting reagent (typically the protein) that is successfully conjugated.
Drug-to-Antibody Ratio (DAR) 2 - 8HIC, RP-HPLC, Mass SpectrometryA critical quality attribute for ADCs, representing the average number of drug molecules per antibody.
Stability of Amide Bond HighStability studies under relevant physiological conditionsThe resulting amide bond is generally very stable.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation

This protocol describes a general method for conjugating an amine-containing payload (pre-activated with the this compound linker) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Payload pre-activated with this compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Activated Payload Preparation:

    • Immediately before use, dissolve the activated payload-linker complex in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the activated payload-linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated payload-linker and other small molecules by SEC or TFF, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This is a straightforward method for estimating the average DAR, provided the drug and antibody have distinct UV-Vis absorbance maxima.

Materials:

  • Purified ADC sample.

  • Unconjugated antibody (for reference).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients. A correction factor is needed for the drug's absorbance at 280 nm.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

Calculation:

DAR = (A_drug / ε_drug) / [(A280 - (A_drug * CF)) / ε_Ab]

Where:

  • ε_drug is the molar extinction coefficient of the drug at its λmax.

  • ε_Ab is the molar extinction coefficient of the antibody at 280 nm.

  • CF is the correction factor (absorbance of the drug at 280 nm / absorbance of the drug at its λmax).

Logical Relationships in Linker Design

The components of the this compound are logically interconnected to achieve a stable and effective bioconjugate.

Linker_Logic cluster_Components Linker Components cluster_Functions Functional Outcomes Pfp Pfp Ester (Amine-Reactive Group) Conjugation Covalent Conjugation to Biomolecule Pfp->Conjugation Stability Stable Amide Bond Formation Pfp->Stability PEG PEG2 Spacer (Hydrophilic Moiety) Solubility Improved Solubility & Reduced Aggregation PEG->Solubility NHPI NHPI Group (Linker Backbone) NHPI->Stability Contributes to linker stability

Caption: Functional roles of the linker components.

Disclaimer

The provided protocols are intended as a general guide. Optimal reaction conditions, including molar ratios, pH, temperature, and reaction time, should be determined empirically for each specific biomolecule and payload combination.

Application Notes and Protocols for NHPI-PEG2-C2-Pfp Ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG2-C2-Pfp ester is a non-cleavable linker designed for the synthesis of antibody-drug conjugates (ADCs) in targeted drug delivery research.[1][2][3][4] This linker features a pentafluorophenyl (Pfp) ester reactive group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxyphthalimide (NHPI) group. The Pfp ester facilitates covalent conjugation to primary amines, such as lysine (B10760008) residues on monoclonal antibodies, offering greater stability to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters.[1][2][3][4] The PEG spacer enhances solubility and can improve the pharmacokinetic profile of the resulting ADC. As a non-cleavable linker, the cytotoxic payload is released upon lysosomal degradation of the antibody, a mechanism that can minimize off-target toxicity.

These application notes provide an overview of the utility of this compound in ADC development, including its chemical properties, and provide generalized protocols for conjugation, characterization, and in vitro evaluation of ADCs synthesized using this linker.

Chemical Properties and Structure

PropertyValueReference
Chemical Name This compound[1][2][3][4]
Molecular Formula C₂₁H₁₆F₅NO₇[3][5]
Molecular Weight 489.35 g/mol [3]
CAS Number 2101206-47-5[3][5]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF)N/A
Reactive Group Pentafluorophenyl (Pfp) ester[1][2][3][4]
Linker Type Non-cleavable[1][2][3][4]

Applications in Targeted Drug Delivery

This compound is primarily utilized in the construction of ADCs for targeted cancer therapy. The workflow for developing an ADC using this linker involves several key stages, from conjugation to in vitro and in vivo evaluation.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation Linker_Drug Linker-Drug Conjugate (e.g., MMAE-NHPI-PEG2-C2) Conjugation Conjugation Reaction (Pfp ester + Lysine amine) Linker_Drug->Conjugation Antibody Monoclonal Antibody (e.g., anti-HER2, anti-TROP2) Antibody->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR Drug-to-Antibody Ratio (DAR) (e.g., HIC-HPLC, Mass Spec) Purification->DAR Purity Purity and Aggregation (e.g., SEC-HPLC) Purification->Purity Binding Antigen Binding Affinity (e.g., ELISA, SPR) Purification->Binding Cytotoxicity In Vitro Cytotoxicity Assay (e.g., on cancer cell lines) DAR->Cytotoxicity Purity->Cytotoxicity Binding->Cytotoxicity Pharmacokinetics Pharmacokinetics (PK) (in animal models) Cytotoxicity->Pharmacokinetics Efficacy In Vivo Efficacy Study (in xenograft models) Pharmacokinetics->Efficacy Signaling_Pathways cluster_her2 HER2 Signaling cluster_trop2 TROP2 Signaling HER2_ADC Anti-HER2 ADC (with NHPI-PEG2-C2-Pfp linker) HER2 HER2 Receptor HER2_ADC->HER2 Binds PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes RAS_MAPK->Proliferation Promotes TROP2_ADC Anti-TROP2 ADC (with NHPI-PEG2-C2-Pfp linker) TROP2 TROP2 Receptor TROP2_ADC->TROP2 Binds Calcium Intracellular Calcium Signaling TROP2->Calcium ERK ERK Pathway TROP2->ERK Growth Tumor Growth & Metastasis Calcium->Growth Contributes to ERK->Growth Promotes

References

Application Notes and Protocols for the Step-by-Step Construction of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the construction of Antibody-Drug Conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers. This document outlines detailed protocols for key experimental stages, from initial antibody preparation to final ADC purification and characterization. The inclusion of PEG linkers in ADC design is a critical strategy to enhance therapeutic efficacy by improving hydrophilicity, optimizing pharmacokinetic profiles, and reducing aggregation.[1][2][3][4]

Introduction to ADC Construction with PEG Linkers

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells.[5] The linker, which connects the antibody to the drug payload, is a crucial component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.[6] PEG linkers have gained prominence in ADC development due to their ability to:

  • Enhance Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. PEG linkers increase the overall hydrophilicity of the ADC, which can mitigate aggregation and improve solubility.[1][6]

  • Improve Pharmacokinetics: The hydrophilic nature of PEG can create a shield around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.[1][6]

  • Reduce Aggregation: By masking the hydrophobicity of the drug, PEG linkers help prevent the formation of ADC aggregates, a significant challenge during manufacturing that can impact efficacy and safety.

The length of the PEG chain is a critical parameter that can be adjusted to optimize the ADC's properties for a specific application.[1][3]

Overall Workflow for ADC Construction

The synthesis of an ADC using a PEG linker is a multi-step process that begins with the modification of the antibody, followed by the conjugation of the linker-payload moiety, and concludes with the purification and characterization of the final ADC.

ADC_Construction_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody_Prep Antibody Preparation (Buffer Exchange) Antibody_Modification Antibody Modification (e.g., Reduction of Disulfides) Antibody_Prep->Antibody_Modification Modified Antibody Linker_Payload_Prep Linker-Payload Synthesis Conjugation Conjugation Reaction (Antibody + Linker-Payload) Linker_Payload_Prep->Conjugation Activated Linker-Payload Antibody_Modification->Conjugation Purification ADC Purification (e.g., SEC, HIC) Conjugation->Purification Crude ADC Characterization ADC Characterization (DAR, Purity, etc.) Purification->Characterization Purified ADC

Caption: General workflow for the construction of an Antibody-Drug Conjugate (ADC) with a PEG linker.

Detailed Experimental Protocols

Antibody Preparation and Modification

This protocol details the preparation of a monoclonal antibody for conjugation, focusing on a common method involving the reduction of interchain disulfide bonds to generate reactive thiol groups for linker attachment.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., PBS with EDTA)

Protocol:

  • Buffer Exchange: Prepare the antibody by buffer exchanging it into a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.[6] This can be achieved using methods like tangential flow filtration (TFF) or size exclusion chromatography (SEC).[]

  • Antibody Concentration Determination: Accurately determine the antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.[6]

  • Antibody Reduction: To expose free thiol groups for conjugation, incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours.[8] This step reduces the interchain disulfide bonds. The degree of reduction can be controlled by varying the reaction time, temperature, and TCEP concentration.

Synthesis and Activation of the Drug-Linker Moiety

This section describes a two-step process for preparing the drug-linker conjugate, which is then reacted with the modified antibody. This example uses a bifunctional PEG linker with an amine group and a carboxylic acid.

Materials:

  • Amino-PEG-acid linker (e.g., Amino-PEG3-acid)

  • Cytotoxic drug with a reactive group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Protocol:

  • Drug-Linker Synthesis: Covalently attach the cytotoxic drug to the amine group of the bifunctional Amino-PEG-acid linker.[6] The specific reaction conditions will depend on the chemistry of the drug and linker. Let the reaction stir at room temperature overnight.[6]

  • Purification of Drug-Linker: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Upon completion, purify the drug-linker conjugate using RP-HPLC.[6] Lyophilize the pure fractions to obtain the solid drug-linker conjugate.[6]

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the purified drug-linker conjugate in DMSO.

    • In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.[6]

ADC Conjugation Reaction

This protocol outlines the conjugation of the activated drug-linker to the modified antibody.

Materials:

  • Reduced monoclonal antibody

  • Activated drug-linker solution

  • Reaction Buffer

Protocol:

  • Conjugation: Add the activated drug-linker solution to the reduced antibody solution.[6] A typical molar excess of the drug-linker is 10-fold over the antibody.[6] Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody integrity.[6]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[6]

Conjugation_Process mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Drug_Linker Drug-PEG Linker Activated_Drug_Linker Activated Drug-PEG Linker Drug_Linker->Activated_Drug_Linker Activation (EDC, Sulfo-NHS) Activated_Drug_Linker->ADC

Caption: Schematic of the ADC conjugation process.
ADC Purification

After the conjugation reaction, it is crucial to purify the ADC to remove unconjugated antibodies, free drug-linker, and other impurities.[9]

Materials:

  • Crude ADC solution

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • Appropriate buffers for each chromatography technique

Protocol:

  • Size Exclusion Chromatography (SEC): Purify the resulting ADC from unreacted linker and payload using an SEC column.[8] Collect the fractions corresponding to the monomeric ADC.[8] SEC separates molecules based on their size and is effective for removing small molecule impurities.[]

  • Hydrophobic Interaction Chromatography (HIC): For further purification and to separate ADC species with different drug-to-antibody ratios (DAR), HIC can be employed.[10] This technique separates molecules based on their hydrophobicity.

ADC Characterization

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

Methods:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy and/or HIC.[8]

  • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC.[8]

  • Identity and Integrity: Confirm the identity and integrity of the ADC using mass spectrometry.[8]

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC by treating cancer cell lines that express the target antigen with serial dilutions of the ADC.[3][8]

  • Pharmacokinetic (PK) Studies: Conduct PK studies in animal models (e.g., rodents) to determine parameters such as half-life, clearance, and area under the curve (AUC).[1][3]

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthPlasma Half-life (t½) in Rodents (hours)Clearance (mL/hr/kg)Reference
PEG4480.25[1]
PEG8720.18[1][11]
PEG12960.12[1]
PEG241200.09[12]

Note: Data is synthesized from various studies and may vary depending on the specific antibody, payload, and experimental model.[1]

Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)Reference
PEG4560[1][3]
PEG8875[1][3]
PEG121285[1][3]
PEG241580[12]

Note: A clear trend often emerges where longer PEG linkers may slightly decrease in vitro potency but can enhance in vivo efficacy due to improved pharmacokinetics.[1]

Conclusion

The use of PEG linkers is a versatile and effective strategy in the design and construction of ADCs. By carefully selecting the linker length and conjugation chemistry, researchers can significantly improve the therapeutic properties of ADCs, leading to more effective and safer cancer therapies. The protocols and data presented in these application notes provide a solid foundation for the development of novel ADC candidates.

References

Application Notes and Protocols for Antibody Modification with NHPI-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The careful selection of the constituent components of an ADC—the monoclonal antibody (mAb), the cytotoxic payload, and the linker—is critical to its success. The linker, in particular, plays a pivotal role in the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of NHPI-PEG2-C2-Pfp ester , a non-cleavable linker, in the synthesis of ADCs. This linker features a highly reactive pentafluorophenyl (Pfp) ester for efficient conjugation to antibodies and a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance the biophysical properties of the resulting conjugate.

The Pfp ester is a superior alternative to the more common N-hydroxysuccinimide (NHS) esters for amine modification, offering enhanced stability towards hydrolysis and higher reactivity towards aminolysis.[1] This leads to more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules.[1] The non-cleavable nature of the linker ensures that the cytotoxic payload is only released upon lysosomal degradation of the antibody, which can improve plasma stability and reduce off-target toxicity.[2]

Reagent Information

Property Value Reference
Full Name N-Hydroxyphthalimide-PEG2-C2-pentafluorophenyl ester[3]
CAS Number 2101206-47-5[4][5]
Molecular Formula C₂₁H₁₆F₅NO₇[4][5]
Molecular Weight 489.35 g/mol [4]
Reactive Group Pentafluorophenyl (Pfp) ester[1][6]
Spacer 2-unit Polyethylene Glycol (PEG2) with a C2 spacer[3]
Linker Type Non-cleavable[2][3]

Key Applications

The this compound is designed for the covalent attachment of a payload (often a cytotoxic drug) to an antibody via the reaction of the Pfp ester with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues. The resulting ADCs are valuable tools in:

  • Oncology Research: Development of targeted therapies for various cancers.

  • Drug Development: Preclinical evaluation of ADC candidates.

  • Pharmacokinetic Studies: Investigation of the in vivo behavior of ADCs.[1][7][8]

Experimental Protocols

Protocol 1: Antibody-Linker Conjugation

This protocol describes the general procedure for conjugating the this compound (pre-linked to a payload) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound conjugated to the desired payload

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Linker-Payload Preparation:

    • The this compound is moisture-sensitive.[9] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the linker-payload conjugate in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not store the reconstituted reagent.[9]

  • Conjugation Reaction:

    • Add the calculated volume of the linker-payload stock solution to the antibody solution. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR), but a starting point of 5-10 fold molar excess of the linker is recommended.[10]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[10]

  • Quenching:

    • To stop the reaction, add the Quenching Reagent to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules by SEC or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: Determine the concentrations of the antibody and the conjugated payload by measuring the absorbance at 280 nm and the characteristic wavelength of the payload, respectively. The DAR can then be calculated using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Plate target cancer cells and control cells (lacking the target antigen) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

Representative Data

The following tables provide representative data from studies on ADCs with PEGylated non-cleavable linkers. Note that these are examples, and actual results will vary depending on the antibody, payload, and specific experimental conditions.

Table 1: Representative Conjugation and Biophysical Data

ParameterADC with PEGylated LinkerReference
Average DAR 3.5 - 4.0
Monomer Purity (SEC) >95%[1]
Aggregation (%) <5%[1]

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)Reference
Target-Positive 1.5>10000.1[6]
Target-Negative >1000>10000.1[6]

Table 3: Representative Pharmacokinetic Data in a Murine Model

ParameterADC with PEGylated LinkerReference
Half-life (t½) ~150 hours[8]
Clearance (mL/day/kg) ~10[8]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Antibody in Amine-Free Buffer Reaction Reaction Mixture (pH 7.2-8.0) mAb->Reaction Linker Linker-Payload (NHPI-PEG2-C2-Pfp) Linker->Reaction Add DMSO Anhydrous DMSO/DMF DMSO->Linker Dissolve Quench Quenching (Tris-HCl) Reaction->Quench Incubate 1-4h RT or 4°C O/N Purify Purification (SEC/Dialysis) Quench->Purify Characterize Characterization (DAR, Purity) Purify->Characterize FinalADC Purified ADC Characterize->FinalADC

Caption: Experimental workflow for antibody-drug conjugation.

G cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Lysine Residue) ADC Antibody-NH-CO-Linker-Payload (Stable Amide Bond) Antibody->ADC Nucleophilic Acyl Substitution Linker Payload-Linker-Pfp Linker->ADC PFP_leaving Pentafluorophenol (Leaving Group) Linker->PFP_leaving

Caption: Reaction of Pfp ester with an antibody amine group.

G cluster_pathway ADC Mechanism of Action ADC ADC in Circulation Binding Binding to Target Antigen on Cancer Cell ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload Release (Amino Acid-Linker-Payload) Degradation->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in ADC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Antibody-Drug Conjugates (ADCs), with a specific focus on addressing low conjugation yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Overall Poor Conjugation Efficiency

Question: We are observing a consistently low Drug-to-Antibody Ratio (DAR) and low overall yield after our conjugation reaction. What are the potential causes, and how can we improve our conjugation efficiency?

Answer:

Low DAR and poor conjugation efficiency are common challenges in ADC development. Several factors throughout the experimental workflow can contribute to this issue. Below is a systematic guide to troubleshoot and optimize your conjugation process.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on the reaction environment.[1]

    • pH: Ensure the pH of your conjugation buffer is optimal for the specific chemistry you are using. For instance, maleimide-thiol conjugations are typically most efficient at a pH range of 6.5-7.5, while NHS-ester reactions with lysine (B10760008) residues favor a pH of 8.0-8.5.[]

    • Temperature and Time: Optimize the incubation temperature and reaction time. While longer reaction times and higher temperatures can sometimes increase conjugation, they may also lead to antibody aggregation or degradation of the linker-payload.[3] A systematic optimization of these parameters is highly recommended.

  • Poor Quality or Improper Preparation of Starting Materials: The purity and preparation of your antibody and linker-payload are critical for a successful conjugation.

    • Antibody Quality: Ensure your antibody is of high purity and free from aggregates or other contaminants.[4] Poor antibody quality can lead to inconsistent results. Consider running a Size Exclusion Chromatography (SEC) analysis on your starting antibody material to assess its purity and aggregation state.

    • Antibody Buffer Exchange: The antibody must be in a buffer that is free of interfering substances. For example, Tris-based buffers contain primary amines that will compete with lysine residues in NHS-ester conjugation reactions. Ensure a thorough buffer exchange into an appropriate conjugation buffer (e.g., PBS) is performed.

    • Linker-Payload Solubility and Stability: Many cytotoxic payloads are hydrophobic, which can lead to poor solubility in aqueous conjugation buffers.[3] This reduces the availability of the linker-payload to react with the antibody.

      • Co-solvents: Consider adding a small amount of a compatible organic co-solvent, such as DMSO or DMA, to improve the solubility of the linker-payload. However, be cautious as high concentrations of organic solvents can denature the antibody.[5]

      • Linker-Payload Integrity: Verify the purity and stability of your linker-payload. Degradation of the linker or payload can significantly reduce conjugation efficiency.

  • Inefficient Antibody Modification (for Cysteine-Based Conjugation):

    • Incomplete Reduction: For cysteine-based conjugation, ensure complete and controlled reduction of the interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[6]

    • Removal of Reducing Agent: It is crucial to remove the excess reducing agent after the reduction step and before adding the maleimide-functionalized linker-payload. Residual reducing agent will react with the maleimide (B117702) group, rendering it inactive for conjugation to the antibody thiols. This can be achieved through a desalting column or tangential flow filtration (TFF).

  • Suboptimal Molar Ratio of Linker-Payload to Antibody:

    • The molar ratio of the linker-payload to the antibody is a critical parameter that directly influences the average DAR. A systematic optimization of this ratio is often necessary to achieve the desired DAR without promoting aggregation.

Quantitative Data Summary

For successful ADC conjugation, precise control over various parameters is essential. The following tables provide a summary of key quantitative data to guide your experimental setup.

Table 1: Recommended Reaction Conditions for Common Conjugation Chemistries

Conjugation ChemistryTarget ResidueRecommended pHTypical Molar Ratio (Linker-Payload:Antibody)Typical Reaction TimeTypical Reaction Temperature
Maleimide-ThiolCysteine6.5 - 7.55:1 - 20:11 - 4 hours4°C or Room Temperature
NHS-esterLysine8.0 - 8.55:1 - 20:11 - 2 hoursRoom Temperature
Click Chemistry (SPAAC)Azide/Alkyne4.0 - 8.51.1:1 - 5:112 - 24 hours4°C or Room Temperature

Table 2: Typical Co-solvent Concentrations for Hydrophobic Payloads

Co-solventTypical Starting Concentration (% v/v)Maximum Recommended Concentration (% v/v)Notes
DMSO5%10%Higher concentrations can lead to antibody denaturation.
DMA5%10%Similar to DMSO, monitor antibody stability.
Acetonitrile5%15%Can be effective but may also increase the risk of aggregation.

Key Experimental Protocols

Protocol 1: General Workflow for Cysteine-Based ADC Conjugation

This protocol outlines the key steps for conjugating a maleimide-containing linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent solution (e.g., 10 mM TCEP in water)

  • Maleimide-activated linker-payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., 10 mM N-acetylcysteine)

  • Desalting columns or Tangential Flow Filtration (TFF) system

  • Purification system (e.g., SEC or HIC chromatography)

Procedure:

  • Antibody Preparation:

    • Start with a purified monoclonal antibody at a concentration of 1-10 mg/mL.

    • Perform a buffer exchange into the conjugation buffer to remove any interfering substances.

  • Antibody Reduction:

    • Add the reducing agent (e.g., TCEP) to the antibody solution at a specific molar ratio (e.g., 10:1 TCEP:antibody).

    • Incubate at room temperature for 30-60 minutes to reduce the interchain disulfide bonds.

  • Removal of Excess Reducing Agent:

    • Immediately after reduction, remove the excess reducing agent using a pre-equilibrated desalting column or TFF. This step is critical to prevent the quenching of the maleimide linker-payload.

  • Conjugation Reaction:

    • Add the maleimide-activated linker-payload solution to the reduced antibody solution. The linker-payload is often added in a 5 to 20-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the antibody.

  • Purification of the ADC:

    • Purify the ADC from unconjugated linker-payload, aggregates, and other impurities using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[][7]

  • Characterization of the ADC:

    • Determine the final protein concentration, average DAR (e.g., by Mass Spectrometry), and percentage of aggregation (by SEC).[1][8]

Protocol 2: General Workflow for Lysine-Based ADC Conjugation

This protocol describes the conjugation of an NHS-ester functionalized linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • NHS-ester activated linker-payload dissolved in an anhydrous organic solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or HIC chromatography)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer (pH 8.0-8.5). Ensure the buffer is free from primary amines.

  • Conjugation Reaction:

    • Add the NHS-ester activated linker-payload solution to the antibody solution. A 5 to 20-fold molar excess of the linker-payload is commonly used.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to react with any unreacted NHS-ester groups.

  • Purification of the ADC:

    • Purify the ADC using SEC or HIC to remove unconjugated linker-payload and aggregates.[][7]

  • Characterization of the ADC:

    • Analyze the purified ADC for protein concentration, average DAR, and aggregation levels.[1][8]

Visualizations

ADC_Troubleshooting_Workflow start Low ADC Conjugation Yield Observed check_reagents Step 1: Verify Starting Material Quality start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions start->check_conditions check_purification Step 3: Assess Purification Process start->check_purification sub_reagents1 Antibody Purity & Aggregation (SEC) check_reagents->sub_reagents1 Check sub_reagents2 Linker-Payload Solubility & Stability check_reagents->sub_reagents2 Check sub_reagents3 Buffer Composition (Amine-free for Lysine, etc.) check_reagents->sub_reagents3 Check sub_conditions1 pH Optimization check_conditions->sub_conditions1 Optimize sub_conditions2 Temperature & Time Optimization check_conditions->sub_conditions2 Optimize sub_conditions3 Molar Ratio Titration check_conditions->sub_conditions3 Optimize sub_conditions4 Co-solvent Addition (for hydrophobic payloads) check_conditions->sub_conditions4 Consider sub_purification1 Low Recovery from Purification Column check_purification->sub_purification1 Troubleshoot sub_purification2 ADC Aggregation During Purification check_purification->sub_purification2 Troubleshoot solution Improved ADC Yield sub_reagents1->solution sub_reagents2->solution sub_reagents3->solution sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_conditions4->solution sub_purification1->solution sub_purification2->solution Conjugation_Chemistry_Comparison lysine Lysine Conjugation + Abundant sites + Well-established - Heterogeneous DAR - Potential to affect binding site center lysine->center cysteine Cysteine Conjugation + More site-specific (interchain) + Homogeneous DAR - Requires reduction step - Potential for half-antibody formation cysteine->center site_specific Site-Specific (Engineered) + Highly homogeneous DAR + Precise control - Requires antibody engineering - More complex process site_specific->center center->lysine Stochastic center->cysteine Semi-stochastic center->site_specific Controlled

References

Technical Support Center: Activated Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of activated esters in their experiments, with a focus on the comparative hydrolysis rates of NHPI-PEG2-C2-Pfp esters and NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue to consider when working with activated esters like Pfp and NHS esters in aqueous solutions?

A1: The primary challenge is the competition between the desired aminolysis (reaction with a primary amine on your biomolecule) and hydrolysis (reaction with water). Hydrolysis is an undesirable side reaction that consumes the activated ester, reducing the efficiency of your conjugation reaction.[1] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

Q2: Which is more stable to hydrolysis, a Pfp ester or an NHS ester?

A2: Pentafluorophenyl (Pfp) esters are significantly more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters.[2][3] In one study, a Pfp ester was found to be approximately six times more stable than its corresponding NHS ester in an aqueous solution.[3] This increased stability can lead to more efficient and reproducible conjugation reactions, especially when working with valuable or limited biomolecules.[4]

Q3: How does pH affect the hydrolysis rate of these esters?

A3: The hydrolysis of both Pfp and NHS esters is accelerated at a higher pH.[2][5] For NHS esters, the half-life can decrease from hours at pH 7 to minutes at pH 8.5. While Pfp esters are more stable overall, they will also exhibit a similar trend of increased hydrolysis at more alkaline pH levels. The optimal pH for most NHS ester conjugations is between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended as a starting point.[1]

Q4: I am seeing low conjugation yields. What are the potential causes and solutions?

A4: Low conjugation yields are often due to the premature hydrolysis of the activated ester. Here are some potential causes and solutions:

  • Reagent Quality: The activated ester may have already hydrolyzed due to improper storage. Always store reagents at -20°C with a desiccant and allow them to equilibrate to room temperature before opening to prevent condensation.[6][7] It is also good practice to perform a small-scale control reaction to qualify a new batch of reagent.[2]

  • Suboptimal pH: If the pH is too low, the primary amines on the biomolecule will be protonated and less reactive. If the pH is too high, the ester will hydrolyze too quickly. The optimal range is typically between pH 7.2 and 8.5.[1]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your biomolecule for reaction with the ester.[6][8] Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[2] If your protein is in an amine-containing buffer, a buffer exchange step is necessary before conjugation.[1]

  • Reaction Time and Temperature: The optimal reaction time can range from 30 minutes to a few hours at room temperature or overnight at 4°C.[6][7] Longer reaction times may be necessary for less reactive amines, but this also increases the risk of hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Hydrolyzed Activated Ester Prepare the activated ester solution immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.[6][7]
Incorrect Buffer pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1]
Presence of Competing Amines Use an amine-free buffer such as PBS, HEPES, or bicarbonate.[2]
Steric Hindrance Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.[1]
Precipitation of Reagent Low Aqueous Solubility Dissolve the activated ester in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[6][7]
Inconsistent Results Batch-to-Batch Reagent Variability Qualify each new batch of activated ester with a small-scale control reaction.[2]
Moisture Contamination Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture.[2]

Quantitative Data: Hydrolysis Rates

Active Ester Condition Half-life (t½) Relative Stability
Pfp Ester Aqueous MeCN~6-fold longer than NHS ester[3]More Stable
NHS Ester Aqueous MeCN-Less Stable
NHS Ester pH 7.0, 0°C4-5 hours-
NHS Ester pH 8.6, 4°C10 minutes-
NHS Ester pH 8.0, Room Temp210 minutes-
NHS Ester pH 8.5, Room Temp180 minutes-
NHS Ester pH 9.0, Room Temp125 minutes-

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Pfp Ester to a Protein

This protocol provides a general method for conjugating a Pfp ester to a protein containing primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Pfp ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate the Pfp ester vial to room temperature before opening.

  • Prepare a stock solution of the Pfp ester in anhydrous DMSO or DMF immediately before use.

  • Slowly add the desired molar excess of the Pfp ester stock solution to the protein solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the conjugate using a suitable chromatography method to remove unreacted Pfp ester and byproducts.

Protocol 2: Monitoring Activated Ester Hydrolysis by HPLC

This protocol outlines a method to quantify and compare the rate of hydrolysis of activated esters in an aqueous buffer.

Materials:

  • Pfp or NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5)

  • Reverse-phase HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile/water gradient with 0.1% TFA

Procedure:

  • Prepare a stock solution of the activated ester in anhydrous DMSO or DMF at a concentration of 10 mM.

  • Initiate the hydrolysis reaction by diluting the ester stock solution into the reaction buffer to a final concentration of 1 mM.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every 30-60 minutes).

  • Monitor the disappearance of the activated ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm for NHS).

  • Calculate the percentage of the remaining active ester at each time point.

  • Plot the natural logarithm of the concentration of the active ester versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k), and the half-life can be calculated as t½ = 0.693/k.

Visualizations

Hydrolysis_vs_Aminolysis ActivatedEster Activated Ester (Pfp or NHS) Conjugate Stable Amide Bond (Bioconjugate) ActivatedEster->Conjugate Aminolysis (Desired Reaction) HydrolyzedProduct Inactive Carboxylic Acid ActivatedEster->HydrolyzedProduct Hydrolysis (Side Reaction) Biomolecule Biomolecule-NH2 Biomolecule->Conjugate Water H2O Water->HydrolyzedProduct

Caption: Competing reaction pathways for an activated ester.

Hydrolysis_Monitoring_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis PrepEster Prepare Activated Ester Stock Solution Initiate Initiate Hydrolysis (Mix Ester and Buffer) PrepEster->Initiate PrepBuffer Prepare Reaction Buffer PrepBuffer->Initiate Sample Take Aliquots at Specific Time Points Initiate->Sample HPLC HPLC Analysis Sample->HPLC Data Calculate Concentration and Half-life HPLC->Data

Caption: Experimental workflow for monitoring ester hydrolysis.

References

side reactions of Pfp esters with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pfp Ester Chemistry

Welcome to the technical support center for pentafluorophenyl (Pfp) ester applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using Pfp esters for amide bond formation with primary amines. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of Pfp esters over N-hydroxysuccinimide (NHS) esters?

Pfp esters offer two primary advantages over the more traditional NHS esters: greater resistance to hydrolysis and higher reactivity towards amines.[1] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, while the pentafluorophenolate is an excellent leaving group.[1] This results in more efficient and reproducible conjugation reactions, especially in the aqueous buffers often used for modifying biomolecules.[1] While NHS esters can have a half-life of minutes at pH 8, Pfp esters are significantly more stable, minimizing a key competing side reaction.[2][3]

Q2: What is the optimal pH for reacting Pfp esters with primary amines?

The optimal pH range for Pfp ester reactions with primary amines is typically between 7.2 and 8.5.[4][5] In this range, the primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) are sufficiently deprotonated and thus nucleophilic enough to attack the ester.[6] Lower pH levels will lead to protonation of the amine, rendering it unreactive.[7] Conversely, pH values above 8.5 can increase the rate of ester hydrolysis, which competes with the desired amidation reaction.[5]

Q3: Which solvents and buffers are recommended for this reaction?

Compatible Buffers : Amine-free buffers are essential to avoid competition with your target molecule.[8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[4][7]

Solvents for Pfp Ester Dissolution : Pfp esters, particularly those on PEG linkers or hydrophobic molecules, are often moisture-sensitive and not directly water-soluble.[5][8] They should be dissolved immediately before use in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][8] Always use fresh, high-purity anhydrous solvents, as degraded DMF can contain amine impurities.[2] Do not prepare stock solutions for long-term storage, as the Pfp ester will readily hydrolyze.[8]

Q4: My primary amine is part of a sensitive biomolecule. How can I adjust the reaction conditions?

For sensitive biomolecules, the reaction can be performed at a lower temperature. Many protocols recommend incubating the reaction at room temperature (20–25°C) for 1–4 hours or, for more sensitive molecules, at 4°C overnight.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Pfp esters with primary amines.

Issue 1: Low or No Yield of the Desired Amide Product

A low yield can stem from several factors. Use the following workflow to diagnose the issue.

G start Low Yield Observed q1 Is Pfp ester starting material consumed? start->q1 cause1a Cause: Inactive Reagents q1->cause1a No cause1b Cause: Suboptimal pH q1->cause1b No cause1c Cause: Steric Hindrance q1->cause1c No q2 Is desired product a major species? q1->q2 Yes sol1a Solution: • Use fresh, anhydrous solvent (DMSO, DMF). • Equilibrate Pfp ester vial to RT before opening to prevent condensation. • Do not use pre-made stock solutions. cause1a->sol1a sol1b Solution: • Ensure buffer pH is 7.2-8.5. • A pH < 7 protonates the amine, making it unreactive. cause1b->sol1b sol1c Solution: • Increase reaction temperature. • Increase reaction time (e.g., overnight at 4°C). • Increase molar excess of Pfp ester. cause1c->sol1c cause2a Cause: Hydrolysis of Pfp Ester q2->cause2a No cause2b Cause: Competing Nucleophiles q2->cause2b No end Successful Coupling q2->end Yes sol2a Solution: • Prepare Pfp ester solution immediately before use. • Increase concentration of amine substrate to favor bimolecular reaction. • Ensure pH is not > 8.5. cause2a->sol2a sol2b Solution: • Use an amine-free buffer (e.g., PBS, HEPES). • Avoid Tris or glycine (B1666218) buffers. cause2b->sol2b

Caption: Troubleshooting workflow for low-yield Pfp ester reactions.

Issue 2: Unwanted Side Reactions are Observed

The primary side reaction of concern is the hydrolysis of the Pfp ester, which deactivates the reagent.

G PFP_Ester R-CO-OPfp (Pfp Ester) Desired_Product R-CO-NH-R' (Desired Amide) PFP_Ester->Desired_Product Desired Reaction (Aminolysis) Hydrolysis_Product R-COOH (Inactive Carboxylic Acid) PFP_Ester->Hydrolysis_Product Side Reaction (Hydrolysis) Primary_Amine R'-NH2 (Primary Amine) Water H2O (Moisture)

Caption: Desired aminolysis reaction vs. the competing hydrolysis side reaction.

Minimizing Hydrolysis:

  • Reagent Handling : Pfp esters are moisture-sensitive.[8] Store them at -20°C with a desiccant and allow the vial to warm to room temperature before opening to prevent water condensation.[8]

  • Reaction Conditions : While Pfp esters are more stable than NHS esters, the rate of hydrolysis increases with pH.[1][5] Keeping the pH at or below 8.5 helps minimize this side reaction.[4]

  • Concentration : The hydrolysis reaction is pseudo-first order, while the aminolysis reaction is second order. Increasing the concentration of the amine substrate can help the desired reaction outcompete hydrolysis.[7]

Quantitative Data Summary

The stability and reactivity of activated esters are critical for successful conjugations. The following table compares Pfp esters to the widely used NHS esters.

FeaturePfp EstersNHS EstersReference
Optimal Reaction pH 7.2 - 8.57.2 - 8.5[4][7]
Relative Hydrolysis Rate LowerHigher[1][2][3]
Half-life in Aqueous Buffer More stable (hours)Less stable (minutes at pH > 8)[2]
Reactivity with Amines HigherLower[1]
Common Solvents Anhydrous DMSO, DMFAnhydrous DMSO, DMF[7]

Experimental Protocol Example

This protocol provides a general method for conjugating a Pfp ester-activated small molecule to a protein with primary amine groups (e.g., lysine residues).

Materials:

  • Protein containing primary amines in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).

  • Pfp ester-activated molecule.

  • Anhydrous DMSO or DMF.

  • (Optional) Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification equipment (e.g., desalting column or dialysis unit).

Workflow Diagram:

G A 1. Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.4) B 2. Prepare Pfp Ester (Dissolve in min. DMSO/DMF immediately before use) A->B C 3. Initiate Reaction (Add ester to protein, mix gently) B->C D 4. Incubate (1-4h at RT or overnight at 4°C) C->D E 5. Quench (Optional) (Add Tris buffer to stop reaction) D->E F 6. Purify Conjugate (Desalting column or dialysis) E->F

Caption: General experimental workflow for protein conjugation.

Procedure:

  • Prepare Protein Solution : Ensure the protein is in an amine-free buffer (like PBS) at a concentration of 1-10 mg/mL.[4][7]

  • Prepare Pfp Ester Solution : Immediately before starting the reaction, dissolve the Pfp ester reagent in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10-100 mM).[4]

  • Initiate Conjugation : Add a 2 to 10-fold molar excess of the Pfp ester solution to the protein solution while gently stirring.[4] The final concentration of organic solvent should ideally be below 10% to avoid protein denaturation.[5]

  • Incubate : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.[4]

  • Quench Reaction (Optional) : To stop the reaction and consume any unreacted Pfp ester, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM and incubate for an additional 30 minutes.[4]

  • Purify : Remove the unreacted Pfp ester and the pentafluorophenol (B44920) byproduct from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.[8]

References

Technical Support Center: Purification of ADCs with NHPI-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of antibody-drug conjugates (ADCs) synthesized using the NHPI-PEG2-C2-Pfp ester linker.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying ADCs synthesized with the this compound linker?

The primary challenges in purifying these ADCs revolve around managing hydrophobicity, aggregation, and the removal of process-related impurities. The this compound linker itself has a mixed character; the N-hydroxyphthalimide (NHPI) and pentafluorophenyl (Pfp) ester groups can contribute to hydrophobicity, while the short polyethylene (B3416737) glycol (PEG2) spacer is hydrophilic.[1][2] This can influence the overall hydrophobicity of the ADC, potentially leading to aggregation. Key challenges include:

  • Removal of unreacted linker and payload: The cytotoxic nature of the payload necessitates its efficient removal to ensure the safety of the final product.[3]

  • Separation of different drug-to-antibody ratio (DAR) species: Achieving a homogenous ADC with a specific DAR is crucial for its efficacy and safety.[4]

  • Minimizing and removing aggregates: The conjugation process can induce aggregation, which can impact the product's safety and efficacy.[5]

  • Maintaining ADC stability: The purification process should be conducted under conditions that do not lead to the degradation of the antibody or the cleavage of the linker-payload.

Q2: What is the advantage of using a Pfp ester over a more common NHS ester in ADC synthesis, and how does it impact purification?

Pentafluorophenyl (Pfp) esters are generally less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[6][7] This can lead to more efficient conjugation reactions and potentially fewer hydrolysis-related side products, simplifying the subsequent purification process.[8] The higher stability of the Pfp ester may result in a cleaner reaction mixture with less unreacted, hydrolyzed linker to be removed during purification.

Q3: How does the PEG2 linker component influence the purification strategy?

The short, hydrophilic PEG2 spacer in the this compound linker can help to mitigate the hydrophobicity of the payload, which in turn can reduce the propensity for aggregation.[9] This is particularly beneficial when working with highly hydrophobic cytotoxic drugs. For purification techniques like Hydrophobic Interaction Chromatography (HIC), the PEG linker can modulate the retention time of the ADC, potentially improving the separation of different DAR species.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of ADCs synthesized with the this compound linker.

Issue 1: High Levels of Aggregates in the Purified ADC
Potential Cause Recommended Solution
Increased Hydrophobicity: The conjugated payload, and to some extent the linker, can increase the overall hydrophobicity of the antibody, leading to self-association and aggregation.Optimize HIC Conditions: Use a less hydrophobic HIC resin (e.g., Butyl instead of Phenyl) or a lower salt concentration in the binding buffer to reduce the interaction strength.[12] A shallower gradient during elution can also improve the separation of monomer from aggregate.[13]
Optimize SEC Conditions: Ensure the mobile phase composition is optimal to prevent secondary interactions with the column matrix. For hydrophobic ADCs, the addition of a small amount of organic modifier (e.g., isopropanol, acetonitrile) to the mobile phase might be necessary.
Inappropriate Buffer Conditions: pH and ionic strength of the buffers used during purification can influence protein stability.Buffer Screening: Screen a range of pH values and buffer compositions to find conditions that maximize the stability of the ADC.
Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC solution can induce aggregation.Aliquot and Store Properly: Aliquot the purified ADC into single-use volumes and store at the recommended temperature to minimize freeze-thaw cycles.
Issue 2: Inefficient Removal of Free Linker and Payload
Potential Cause Recommended Solution
Insufficient Diafiltration Volumes in TFF: The number of diavolumes used may not be sufficient to reduce the concentration of small molecules to the desired level.[14]Increase Diafiltration Volumes: Perform additional diafiltration volumes during the Tangential Flow Filtration (TFF) step. Typically, 5-10 diavolumes are a good starting point.[15]
Membrane Fouling: The TFF membrane can become fouled, reducing its efficiency in clearing small molecules.Optimize TFF Parameters: Adjust the transmembrane pressure (TMP) and cross-flow rate to minimize membrane fouling. Consider using a membrane with a different material or pore size.
Co-elution in Chromatography: The free linker or payload may co-elute with the ADC during chromatographic steps.Optimize Chromatography Method: For HIC, adjust the salt concentration and gradient to maximize the separation between the hydrophobic payload and the ADC. For SEC, ensure the column has sufficient resolution to separate the small molecules from the large ADC.
Issue 3: Poor Separation of DAR Species in HIC
Potential Cause Recommended Solution
Suboptimal HIC Resin: The selectivity of the HIC resin may not be sufficient to resolve species with small differences in hydrophobicity.Resin Screening: Screen different HIC resins with varying hydrophobicity (e.g., Phenyl, Butyl, Ether) to find the one that provides the best resolution for your specific ADC.[12]
Inappropriate Salt and Gradient Conditions: The type of salt, its concentration, and the elution gradient play a crucial role in HIC separation.[16]Optimize Mobile Phase: Test different salts (e.g., ammonium (B1175870) sulfate, sodium chloride) and optimize the concentration in the binding buffer. A shallower elution gradient will generally improve the resolution between different DAR species.[13]
Low DAR Heterogeneity: If the conjugation reaction produces a mixture with very similar DAR values, separation can be challenging.Optimize Conjugation Reaction: Adjust the linker-to-antibody ratio and reaction time during the conjugation step to control the resulting DAR distribution.

Data Presentation

The following tables provide a summary of typical performance parameters for common ADC purification techniques. Note that these are representative values and may vary depending on the specific antibody, payload, and process conditions.

Table 1: Comparison of ADC Purification Techniques

Technique Primary Purpose Typical Recovery Purity Achieved Key Advantages Key Limitations
Protein A Chromatography Capture of ADC from crude reaction mixture>90%High (removes most host cell proteins and DNA)High specificity and binding capacity.[17]Harsh elution conditions (low pH) can potentially lead to aggregation.
Hydrophobic Interaction Chromatography (HIC) Separation of DAR species, removal of aggregates70-90%High (can resolve different DAR species)Operates under non-denaturing conditions.Can be sensitive to small changes in process parameters.[13]
Size Exclusion Chromatography (SEC) Removal of aggregates and small molecule impurities>95%High (effective for size-based separation)Mild separation conditions.Limited loading capacity; potential for non-specific interactions.
Tangential Flow Filtration (TFF) Removal of free linker/payload, buffer exchange>98%Effective for small molecule removalScalable and efficient for buffer exchange.[18]Not suitable for separating different protein species (e.g., DAR).

Experimental Protocols

Protocol 1: General ADC Purification Workflow

This protocol outlines a typical multi-step purification process for an ADC synthesized with the this compound linker.

1. Protein A Affinity Chromatography (Capture Step)

  • Objective: To capture the ADC from the crude conjugation reaction mixture and remove process-related impurities.

  • Resin: Protein A resin.

  • Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.7.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

  • Procedure:

    • Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding Buffer.

    • Load the crude ADC sample onto the column.

    • Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.

    • Elute the ADC with Elution Buffer and collect fractions into tubes containing Neutralization Buffer to immediately raise the pH.

    • Pool the fractions containing the ADC.

2. Hydrophobic Interaction Chromatography (HIC) (Intermediate Purification)

  • Objective: To separate ADC species with different DARs and remove aggregates.

  • Resin: Phenyl or Butyl-based HIC resin.

  • Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, pH 7.0.

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Adjust the salt concentration of the pooled ADC fractions from the Protein A step to match that of Mobile Phase A.

    • Load the sample onto the HIC column.

    • Elute the ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.

    • Collect fractions and analyze for DAR and purity.

    • Pool the fractions containing the desired DAR species.

3. Size Exclusion Chromatography (SEC) (Polishing Step)

  • Objective: To remove any remaining aggregates and perform a final buffer exchange.

  • Resin: SEC resin with an appropriate molecular weight exclusion limit for IgG.

  • Mobile Phase: Formulation buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Equilibrate the SEC column with the desired formulation buffer.

    • Load the pooled HIC fractions onto the column.

    • Elute with the formulation buffer at a constant flow rate.

    • Collect the monomeric ADC peak.

4. Tangential Flow Filtration (TFF) (Final Concentration and Formulation)

  • Objective: To concentrate the purified ADC and perform a final buffer exchange into the formulation buffer.

  • Membrane: Regenerated cellulose (B213188) or polyethersulfone (PES) with a 30 kDa molecular weight cut-off (MWCO).

  • Procedure:

    • Assemble and sanitize the TFF system.

    • Concentrate the purified ADC to the desired volume.

    • Perform diafiltration with the final formulation buffer for at least 5-10 diavolumes to ensure complete buffer exchange and removal of any residual small molecules.

    • Recover the final concentrated and formulated ADC.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Final Product Conjugation Antibody + NHPI-PEG2-C2-Pfp-Payload Conjugation Reaction ProteinA Protein A Chromatography (Capture) Conjugation->ProteinA Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation & Aggregate Removal) ProteinA->HIC Partially Purified ADC SEC Size Exclusion Chromatography (SEC) (Aggregate Removal & Buffer Exchange) HIC->SEC ADC with Target DAR TFF Tangential Flow Filtration (TFF) (Concentration & Formulation) SEC->TFF Monomeric ADC PurifiedADC Purified ADC TFF->PurifiedADC

Caption: A typical multi-step workflow for the purification of an ADC.

Troubleshooting_Logic Start Start Purification CheckPurity Analyze Purity (e.g., SEC, HIC) Start->CheckPurity HighAggregates High Aggregates? CheckPurity->HighAggregates Purity Check ImpureDAR Incorrect DAR Profile? HighAggregates->ImpureDAR No OptimizeHIC_SEC Optimize HIC/SEC Conditions HighAggregates->OptimizeHIC_SEC Yes FreePayload Residual Free Payload? ImpureDAR->FreePayload No OptimizeHIC Optimize HIC Conditions ImpureDAR->OptimizeHIC Yes OptimizeTFF Optimize TFF/ Chromatography FreePayload->OptimizeTFF Yes FinalProduct Acceptable Purified ADC FreePayload->FinalProduct No OptimizeHIC_SEC->CheckPurity OptimizeHIC->CheckPurity OptimizeTFF->CheckPurity

Caption: A logical flowchart for troubleshooting common ADC purification issues.

References

effect of pH on NHPI-PEG2-C2-Pfp ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NHPI-PEG2-C2-Pfp ester in bioconjugation experiments. This resource addresses common questions and troubleshooting scenarios related to the effect of pH on the reactivity and stability of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

A1: The optimal pH range for the reaction of pentafluorophenyl (Pfp) esters with primary amines is generally between 7.2 and 8.5 .[1] In this pH range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the Pfp ester remains manageable.

Q2: How does pH affect the rate of the aminolysis reaction?

A2: The rate of the desired aminolysis reaction (the reaction with the amine) is significantly influenced by pH. As the pH increases, the concentration of the deprotonated, reactive form of the primary amine (-NH₂) increases, which accelerates the rate of amide bond formation.[2]

Q3: What is the effect of pH on the stability of the this compound in aqueous solutions?

A3: this compound, like other Pfp esters, is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired aminolysis. The rate of this hydrolysis is highly dependent on pH; it is significantly accelerated at higher (more alkaline) pH values.[1][3] Pfp esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, which provides a wider window for effective conjugation.[3][4]

Q4: Can I perform the conjugation reaction at a pH outside the recommended 7.2-8.5 range?

A4: While it is possible, it is not recommended. At a pH below 7.2, the reaction rate will be significantly slower due to the protonation of the primary amine. At a pH above 8.5, the rate of hydrolysis of the Pfp ester increases dramatically, which can lead to low conjugation yields and the need for a larger excess of the Pfp ester reagent.[1]

Q5: What is the role of the NHPI (N-hydroxyphthalimide) group in the reactivity of this molecule?

A5: In the context of pH-dependent aminolysis, the primary role of the Pfp (pentafluorophenyl) group is to act as a good leaving group, facilitating the reaction with the amine. The NHPI moiety in similar ester structures is often utilized in radical-mediated reactions, such as decarboxylative couplings. For standard amine conjugation reactions, its effect on the pH-dependent aminolysis is likely minimal compared to the Pfp ester itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer. Adjust the pH to be within the 7.2-8.5 range for optimal reactivity.
Hydrolysis of the Pfp Ester: The Pfp ester has hydrolyzed due to exposure to moisture or high pH.Prepare fresh solutions of the Pfp ester immediately before use. Avoid storing the ester in aqueous buffers. Ensure the reaction pH does not exceed 8.5.
Presence of Primary Amines in the Buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the Pfp ester.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[5][6]
Low Reactivity of the Target Amine: The primary amine on the target molecule is sterically hindered or has a high pKa.Consider increasing the reaction time or temperature (if the biomolecule is stable). A slight increase in pH within the optimal range (e.g., to 8.5) may also help.
High Background or Non-Specific Labeling Reaction pH is too High: A very high pH can lead to side reactions.Lower the reaction pH to within the recommended 7.2-8.5 range.
Excess Pfp Ester: Using a large excess of the Pfp ester can lead to modification of secondary amines or other nucleophilic groups.Optimize the molar ratio of Pfp ester to your target molecule. Start with a lower excess and titrate up as needed.
Precipitation of the Reagent or Biomolecule Solubility Issues: The this compound or the target biomolecule may have limited solubility in the reaction buffer.The Pfp ester should be dissolved in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5][6]

Quantitative Data

The following tables provide a summary of the pH-dependent stability of active esters. While specific data for this compound is not available in the literature, the data for other Pfp and NHS esters can be used as a general guide to understand the trends in reactivity.

Table 1: Comparative Stability of Active Esters

ParameterPentafluorophenyl (Pfp) EsterN-hydroxysuccinimide (NHS) Ester
Hydrolysis Half-life More stable than NHS esters.[3]Hours at pH ≤ 7, minutes at pH 8.[3][7]
Optimal pH for Conjugation 7.2 - 8.5[1]7.0 - 8.0

Table 2: Half-life of a Porphyrin-NHS Ester at Various pH Values (for comparative trend analysis) [8]

pHHalf-life of Hydrolysis (minutes)
8.0210
8.5180
9.0125

Table 3: Half-life of a Porphyrin-NHS Ester Amidation vs. Hydrolysis (for comparative trend analysis) [9]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Equilibrate the vial of the Pfp ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction:

    • Add the desired molar excess of the Pfp ester solution to the protein solution while gently stirring or vortexing. A typical starting molar excess is 10-20 fold over the protein.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quench the Reaction (Optional):

    • To quench any unreacted Pfp ester, a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM and incubated for 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted Pfp ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Monitoring the Hydrolysis Rate of a Pfp Ester via HPLC [3]

  • Prepare Solutions:

    • Prepare a stock solution of the Pfp ester in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare aqueous buffers at the desired pH values (e.g., pH 7.4 and 8.5).

  • Initiate Hydrolysis:

    • Dilute the Pfp ester stock solution into the aqueous buffer to a final concentration of 1 mM.

  • HPLC Analysis:

    • Immediately inject a sample (t=0) onto a reverse-phase HPLC system equipped with a C18 column and a UV detector.

    • Continue to inject samples at regular time intervals (e.g., every 15-60 minutes).

    • Monitor the decrease in the area of the Pfp ester peak and the increase in the area of the hydrolyzed carboxylic acid peak over time.

  • Data Analysis:

    • Calculate the half-life of the Pfp ester at each pH by plotting the natural logarithm of the Pfp ester peak area versus time.

Visualizations

Reaction_Pathway cluster_0 Reaction Environment cluster_1 Reaction Products Pfp_Ester This compound Amide_Conjugate Stable Amide Conjugate Pfp_Ester->Amide_Conjugate Aminolysis (Desired Reaction) Optimal pH 7.2-8.5 Hydrolyzed_Ester Hydrolyzed Ester (Inactive) Pfp_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Increases with pH Amine Primary Amine (R-NH2) Amine->Amide_Conjugate

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is Pfp ester solution fresh? Check_Buffer->Check_Reagent Yes Change_Buffer Use PBS, HEPES, or Bicarbonate Check_Buffer->Change_Buffer No Prepare_Fresh Prepare fresh Pfp ester solution Check_Reagent->Prepare_Fresh No Optimize_Ratio Optimize molar ratio of Pfp ester Check_Reagent->Optimize_Ratio Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Prepare_Fresh->Optimize_Ratio Success Improved Yield Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison of Amine-Reactive Linkers: NHPI-PEG2-C2-Pfp Ester vs. NHPI-PEG2-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of bioconjugation and antibody-drug conjugate (ADC) development, the choice of linker is paramount to the efficacy and stability of the final product. This guide provides a comprehensive comparison of two prominent amine-reactive linkers: NHPI-PEG2-C2-Pfp ester and NHPI-PEG2-C2-NHS ester. This analysis, tailored for researchers, scientists, and drug development professionals, delves into the chemical properties, reactivity, and stability of these linkers, supported by experimental data to inform strategic selection in conjugation protocols.

Executive Summary

Pentafluorophenyl (Pfp) esters and N-hydroxysuccinimide (NHS) esters are both widely utilized for their ability to react with primary amines on biomolecules to form stable amide bonds. However, their performance characteristics differ significantly. The this compound generally offers superior performance due to its heightened reactivity and greater stability in aqueous environments compared to the NHPI-PEG2-C2-NHS ester. This enhanced stability of the Pfp ester leads to more efficient conjugation reactions and potentially higher yields, a critical advantage when working with valuable biomolecules.

Chemical Structure and Properties

Both linkers share a common core structure comprising an N-hydroxyphthalimide (NHPI) moiety, a hydrophilic di-ethylene glycol (PEG2) spacer, and a C2 alkyl chain. The key distinction lies in the activated ester group responsible for amine coupling.

FeatureThis compoundNHPI-PEG2-C2-NHS ester
Molecular Formula C₂₁H₁₆F₅NO₇[1]C₁₉H₂₀N₂O₉[2]
Molecular Weight 489.35 g/mol [1]420.4 g/mol [2]
CAS Number 2101206-47-5[1]2101206-31-7[2]
Reactive Group Pentafluorophenyl (Pfp) esterN-hydroxysuccinimide (NHS) ester

The N-hydroxyphthalimide (NHPI) component is a stable N-hydroxy imide that, similar to N-hydroxysuccinimide, can be used to form activated esters for amide bond formation.[3] The PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce aggregation.

Performance Comparison: Reactivity and Stability

The primary advantages of Pfp esters over NHS esters are their increased resistance to hydrolysis and their higher reactivity towards aminolysis (the desired reaction with amines).[4][5] This translates to more efficient and reliable conjugation reactions.

Hydrolytic Stability
Reaction Kinetics

Kinetic studies have shown the superior reactivity of Pfp esters in aminolysis. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[4] This higher reactivity of the Pfp ester allows for faster reaction times and can lead to higher conjugation yields.

ParameterThis compound (inferred)NHPI-PEG2-C2-NHS ester (inferred)
Hydrolytic Stability Higher resistance to hydrolysis[4][5]More susceptible to hydrolysis[4]
Reactivity towards Amines More reactive[4]Less reactive[4]
Optimal Reaction pH 7.2 - 8.57.2 - 8.5
Reaction Time Generally shorterGenerally longer
Side Reactions MinimalPotential for side reactions due to longer reaction times and instability

Experimental Protocols

Detailed methodologies for performing conjugation reactions with both Pfp and NHS esters are provided below. These are general protocols and may require optimization for specific applications.

Protocol 1: Protein Conjugation with this compound

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Pfp Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the Pfp ester stock solution to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: (Optional) Add a quenching reagent like Tris buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Purify the conjugate from unreacted linker and byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Protein Conjugation with NHPI-PEG2-C2-NHS Ester

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHPI-PEG2-C2-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., Tris or glycine (B1666218) buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHPI-PEG2-C2-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress as hydrolysis is a competing reaction.

  • Quenching: Add a quenching reagent like Tris or glycine buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Purify the conjugate from unreacted linker and byproducts using size-exclusion chromatography or dialysis.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the chemical structures and reaction pathways.

cluster_pfp This compound cluster_nhs NHPI-PEG2-C2-NHS ester pfp_struct pfp_struct pfp_label C₂₁H₁₆F₅NO₇ nhs_struct nhs_struct nhs_label C₁₉H₂₀N₂O₉

Caption: Chemical structures of this compound and NHPI-PEG2-C2-NHS ester.

Biomolecule (Protein-NH₂) Biomolecule (Protein-NH₂) Conjugation Reaction Conjugation Reaction Biomolecule (Protein-NH₂)->Conjugation Reaction Stable Amide Bond (Protein-NH-CO-Linker) Stable Amide Bond (Protein-NH-CO-Linker) Conjugation Reaction->Stable Amide Bond (Protein-NH-CO-Linker) Leaving Group (Pfp-OH or NHS-OH) Leaving Group (Pfp-OH or NHS-OH) Conjugation Reaction->Leaving Group (Pfp-OH or NHS-OH) Activated Ester (Pfp or NHS) Activated Ester (Pfp or NHS) Activated Ester (Pfp or NHS)->Conjugation Reaction

Caption: General reaction scheme for amine conjugation.

cluster_pfp Pfp Ester Workflow cluster_nhs NHS Ester Workflow Prepare Protein Prepare Protein Prepare Pfp Ester Prepare Pfp Ester Prepare Protein->Prepare Pfp Ester React (1-4h RT) React (1-4h RT) Prepare Pfp Ester->React (1-4h RT) Purify Purify React (1-4h RT)->Purify Prepare Protein Prepare Protein Prepare NHS Ester Prepare NHS Ester Prepare Protein ->Prepare NHS Ester React (0.5-2h RT) React (0.5-2h RT) Prepare NHS Ester->React (0.5-2h RT) Purify Purify React (0.5-2h RT)->Purify Pfp Ester Workflow Pfp Ester Workflow Higher Yield & Stability Higher Yield & Stability Pfp Ester Workflow->Higher Yield & Stability NHS Ester Workflow NHS Ester Workflow Potential for Hydrolysis Potential for Hydrolysis NHS Ester Workflow->Potential for Hydrolysis

Caption: Comparative experimental workflow for Pfp and NHS ester conjugation.

Conclusion and Recommendations

The selection between this compound and NHPI-PEG2-C2-NHS ester should be guided by the specific requirements of the conjugation reaction. For applications demanding high efficiency, reproducibility, and stability of the activated linker, the This compound is the superior choice . Its enhanced resistance to hydrolysis and greater reactivity towards amines can lead to higher yields of the desired conjugate, which is particularly advantageous when working with precious or limited quantities of biomolecules.

The NHPI-PEG2-C2-NHS ester remains a viable option for routine applications where its lower cost and the vast body of literature on NHS ester chemistry may be advantageous. However, researchers must be mindful of its susceptibility to hydrolysis and may need to optimize reaction conditions, such as pH and reaction time, to maximize conjugation efficiency.

References

comparing Pfp ester and NHS ester for protein labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable labeling of proteins is paramount for a multitude of applications, from diagnostics to therapeutic development. The choice of coupling chemistry is a critical determinant of the success of bioconjugation. This guide provides a detailed, data-driven comparison of two of the most common amine-reactive reagents: pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters.

This comparison delves into their labeling efficiency, stability, and reaction specifics, supported by experimental data to inform your selection process.

At a Glance: PFP Ester vs. NHS Ester

FeaturePFP EsterNHS Ester
Primary Advantage Higher stability in aqueous solutions, leading to potentially higher labeling efficiency.Well-established, widely used, and highly reactive.
Hydrolytic Stability Significantly more resistant to hydrolysis, especially at neutral to slightly basic pH.Prone to rapid hydrolysis, particularly at pH > 8.
Reactivity Highly reactive with primary amines.Very high reactivity with primary amines.
Optimal pH Range 7.2 - 8.57.2 - 8.5 (hydrolysis increases significantly above pH 8.0)
Selectivity Can exhibit preferential labeling of certain lysine (B10760008) residues in some proteins (e.g., antibody light chains).Generally non-selective, labeling all accessible primary amines.
Byproducts Pentafluorophenol (PFP-OH)N-hydroxysuccinimide (NHS)

Deeper Dive: Performance Comparison

The primary differentiator between PFP and NHS esters is their stability in aqueous environments, which directly impacts labeling efficiency. NHS esters are notoriously susceptible to hydrolysis, a competing reaction that reduces the amount of active reagent available to conjugate to the protein. PFP esters, by contrast, exhibit significantly greater resistance to hydrolysis.[1][2]

A study comparing the stability of various acyl electrophiles in aqueous acetonitrile (B52724) demonstrated that a PFP ester was approximately six times more stable than the corresponding NHS ester. While NHS esters are highly reactive, their rapid hydrolysis can lead to lower overall conjugation yields compared to PFP esters, which remain active for a longer duration in the reaction mixture.[1]

Quantitative Data Summary

The following table summarizes key quantitative data extracted from comparative studies.

ParameterPFP EsterNHS EsterProteinKey Findings
Degree of Labeling (DOL) 1.71.7Panitumumab (antibody)Both esters can achieve a similar DOL, but reaction conditions for PFP ester were optimized for selectivity.
Light Chain to Heavy Chain Labeling Ratio (LC:HC) 1.70.1Panitumumab (antibody)PFP ester demonstrated significant preferential labeling of the antibody light chain.
Hydrolytic Stability (Half-life) More StableLess Stable-PFP esters are significantly more resistant to hydrolysis than NHS esters.[1][2] At pH 8, the half-life of an NHS ester can be in the order of minutes.[3]
Relative Yield HigherSlightly LowerModel AmineDue to hydrolysis, the highest yield of the amide product from the NHS ester was slightly lower than that from the PFP ester.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling with PFP and NHS esters.

Protocol 1: Protein Labeling with PFP Ester

This protocol is a general guideline and may require optimization for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • PFP ester of the desired label

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 7.2-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • PFP Ester Solution Preparation:

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to create a stock solution. The concentration will depend on the desired molar excess.

  • Labeling Reaction:

    • Add the PFP ester stock solution to the protein solution. A 5- to 20-fold molar excess of the PFP ester over the protein is a common starting point.

    • The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive label.

  • Quenching (Optional):

    • To terminate the reaction, add a quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PFP ester and byproducts using a desalting or gel filtration column.

Protocol 2: Protein Labeling with NHS Ester

This protocol is a general guideline and may require optimization.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester of the desired label

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the protein solution.

    • Keep the final concentration of the organic solvent below 10%.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the label is light-sensitive.

  • Quenching (Optional):

    • Add a quenching solution to stop the reaction.

  • Purification:

    • Purify the protein conjugate from excess reagents and byproducts via gel filtration or dialysis.

Visualizing the Chemistry and Workflow

To better understand the processes, the following diagrams illustrate the chemical reactions and the experimental workflow.

cluster_PFP PFP Ester Reaction cluster_NHS NHS Ester Reaction PFP_Ester Protein-NH2 + PFP-Ester-Label PFP_Product Protein-NH-CO-Label PFP_Ester->PFP_Product Amine Attack PFP_Byproduct PFP-OH PFP_Ester->PFP_Byproduct Leaving Group NHS_Ester Protein-NH2 + NHS-Ester-Label NHS_Product Protein-NH-CO-Label NHS_Ester->NHS_Product Amine Attack NHS_Byproduct NHS NHS_Ester->NHS_Byproduct Leaving Group Start Start: Protein Solution Prepare_Reagent Prepare PFP or NHS Ester Stock Solution Start->Prepare_Reagent Reaction Labeling Reaction (Protein + Ester) Start->Reaction Prepare_Reagent->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purify Purify Labeled Protein (e.g., Gel Filtration) Reaction->Purify If no quenching Quench->Purify Analyze Analyze Conjugate (e.g., DOL, Purity) Purify->Analyze End End: Purified Labeled Protein Analyze->End

References

PFP Esters: A Superior Alternative for Amine-Reactive Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and peptide synthesis, the choice of an active ester for amine modification is a critical decision that significantly impacts reaction efficiency, yield, and the stability of the final product. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters are emerging as a superior alternative, offering distinct advantages in reactivity, stability, and overall performance.[1]

This guide provides an objective comparison of PFP esters with other common amine-reactive crosslinkers, including NHS esters, Sulfo-NHS esters, and imidoesters. The comparison is supported by experimental data and detailed protocols to aid in selecting the most appropriate reagent for your research needs.

Mechanism of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are electrophilic reagents that react with nucleophilic primary amines, which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable covalent bonds.[2][3] The most common crosslinkers—PFP esters, NHS esters, and their derivatives—react via nucleophilic acyl substitution to form a stable amide bond. Imidoesters, on the other hand, react to form amidine bonds.[3]

The efficiency of these crosslinkers is largely determined by the balance between two competing reactions: the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis), which deactivates the reagent.[4]

cluster_activation Activation of Carboxylic Acid cluster_reaction Conjugation vs. Hydrolysis cluster_leaving_groups Common Leaving Groups (X) Carboxylic_Acid R-COOH (Carboxylic Acid) Activator Activating Agent (e.g., DCC/EDC) Active_Ester R-CO-X (Active Ester) Activator->Active_Ester + Leaving Group (X-H) Active_Ester2 R-CO-X (Active Ester) Amine Protein-NH₂ (Primary Amine) Conjugate R-CO-NH-Protein (Stable Amide Bond) Amine->Conjugate Water H₂O (Water/Buffer) Hydrolyzed_Acid R-COOH (Inactive Acid) Water->Hydrolyzed_Acid Active_Ester2->Amine Aminolysis (Desired Reaction) Active_Ester2->Water Hydrolysis (Competing Reaction) PFP PFP (Pentafluorophenyl) NHS NHS (N-hydroxysuccinimide) Sulfo_NHS Sulfo-NHS Imidoester Imidoester (Forms Amidine)

Caption: Reaction pathway for amine-reactive esters.

Quantitative Comparison of Crosslinker Performance

The superiority of PFP esters stems from the electron-withdrawing properties of the pentafluorophenyl group. This makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, enhancing both reactivity towards amines and stability against hydrolysis.[1]

Hydrolytic Stability

A significant drawback of NHS esters is their high susceptibility to hydrolysis in aqueous solutions, especially as the pH increases.[4] This competing reaction reduces the amount of active crosslinker available for conjugation.[1] PFP esters exhibit markedly greater resistance to hydrolysis, leading to more efficient and reproducible reactions.[1][5]

Crosslinker TypepHTemperatureHalf-life
NHS Ester 7.00°C4-5 hours[4]
8.64°C10 minutes[4]
TFP Ester (Analogue) 10.0RT~6.5 hours (390 min)[6]
NHS Ester (Surface) 10.0RT~39 minutes[6]

TFP (Tetrafluorophenyl) esters are structurally similar to PFP esters and serve as a proxy for their high stability. The data shows TFP surfaces have a ~10-fold longer half-life than NHS surfaces at pH 10.[6]

Reaction Kinetics (Aminolysis)

Kinetic studies demonstrate the superior reactivity of PFP esters in the desired aminolysis reaction. Faster kinetics allow for shorter reaction times, minimizing potential damage to sensitive biomolecules.

Polymer PlatformAmine ReagentPseudo-first-order Rate Constant (k')
Poly(pentafluorophenyl acrylate) 1-aminomethylpyrene2.46 x 10⁻¹ s⁻¹
Poly(N-hydroxysuccinimide-4-vinyl benzoate) 1-aminomethylpyrene3.49 x 10⁻³ s⁻¹

This comparative study showed that the PFP ester-based polymer reacted over 70 times faster with the target amine than the NHS ester-based polymer under similar conditions.

Comparative Overview of Amine-Reactive Crosslinkers

The choice of crosslinker depends on multiple factors including solubility, reaction conditions, and the desired properties of the final conjugate.

FeaturePFP EsterNHS EsterSulfo-NHS EsterImidoester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterSulfo-N-hydroxysuccinimide EsterImidoester
Reaction pH 7.0 - 9.07.2 - 9.0[7]7.2 - 9.0[7]8.0 - 10.0[4][7]
Bond Formed AmideAmideAmideAmidine[4][7]
Water Solubility Low (requires organic co-solvent)[8]Low (requires organic co-solvent)[8]High[4][7]High
Membrane Permeable YesYesNo[4][7]Yes (can penetrate)[9]
Key Advantage High stability & reactivity[1]Widely used, well-documentedWater-soluble, for cell surface use[4][7]Preserves positive charge of amine[4][7]
Key Disadvantage Hydrophobic[8]Prone to hydrolysis[1][4]Less stable than PFP estersAmidine bond can be reversible at high pH[4]

Experimental Protocol: Comparative Analysis of IgG Conjugation

This protocol provides a framework for directly comparing the conjugation efficiency of PFP and NHS esters with a model protein, such as an antibody (IgG).

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Prepare IgG Solution (e.g., in PBS, pH 7.4) B 2. Prepare Crosslinker Stocks (PFP & NHS esters in anhydrous DMSO) A->B C1 3a. PFP Ester Reaction (Add stock to IgG, incubate) B->C1 C2 3b. NHS Ester Reaction (Add stock to IgG, incubate) B->C2 D 4. Purify Conjugates (e.g., Desalting Column) C1->D C2->D E 5. Analyze Efficiency (e.g., MALDI-TOF MS or Bradford Assay) D->E F 6. Compare Results E->F

Caption: Workflow for comparing crosslinker efficiency.

Objective

To quantitatively compare the conjugation efficiency of a PFP ester-activated molecule and an NHS ester-activated molecule to Immunoglobulin G (IgG).

Materials
  • IgG (2 mg/mL solution)

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • PFP ester crosslinker (e.g., Biotin-PEG-PFP)

  • NHS ester crosslinker (e.g., Biotin-PEG-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • MALDI-TOF Mass Spectrometer or other analytical instrument to determine the degree of labeling.

Procedure
  • Protein Preparation:

    • Prepare 1 mL of IgG solution at 2 mg/mL in PBS. If the stock buffer contains primary amines (like Tris), exchange it for PBS using a desalting column.

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, dissolve the PFP ester and NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Do not prepare stock solutions for storage as the esters readily hydrolyze.

  • Conjugation Reaction:

    • Set up two separate reaction tubes, one for the PFP ester and one for the NHS ester.

    • Calculate the volume of the crosslinker solution needed to achieve a 20-fold molar excess relative to the IgG.

    • Add the calculated volume of the respective crosslinker stock solution to each IgG solution while gently vortexing.

    • Incubate the PFP ester reaction for 30 minutes at 37°C.

    • Incubate the NHS ester reaction for 2 hours at room temperature.

    • Note: Incubation times and temperatures can be optimized, but these starting points reflect the different reactivity profiles.

  • Purification of Conjugate:

    • Remove excess, non-reacted crosslinker from each reaction mixture using a desalting column equilibrated with PBS, according to the manufacturer's instructions.

  • Analysis of Conjugation Efficiency:

    • Measure the protein concentration of the purified conjugate solutions using a Bradford or BCA assay.

    • Determine the average number of biotin (B1667282) molecules conjugated per IgG molecule (degree of labeling) using MALDI-TOF MS. An increase in mass corresponding to the mass of the attached labels will be observed.

    • Alternatively, if using a chromogenic or fluorescent label, efficiency can be determined spectrophotometrically.

  • Data Comparison:

    • Compare the degree of labeling achieved with the PFP ester versus the NHS ester under the tested conditions to determine which reagent provided higher conjugation efficiency.

Conclusion: The PFP Ester Advantage

cluster_properties Core Chemical Properties cluster_outcomes Experimental Outcomes PFP_Ester PFP Esters Stability Increased Stability in Aqueous Solution PFP_Ester->Stability Reactivity Higher Reactivity Towards Amines PFP_Ester->Reactivity Hydrolysis Reduced Hydrolysis Stability->Hydrolysis Efficiency Higher Conjugation Efficiency Reactivity->Efficiency Hydrolysis->Efficiency Reproducibility Improved Reproducibility Efficiency->Reproducibility Yield Higher Product Yield Efficiency->Yield

Caption: Logical flow of PFP ester advantages.

The evidence strongly supports the superiority of pentafluorophenyl esters over other active esters, particularly NHS esters, for amine-reactive conjugation reactions. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[1] While factors like solubility must be considered, the robust performance of PFP esters makes them an exceptional choice for demanding applications in drug development, diagnostics, and fundamental research.

References

Pfp vs. NHS Esters for Amide Bond Formation: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates, the formation of a stable amide bond is a critical step. While N-hydroxysuccinimide (NHS) esters have long been a staple for coupling carboxylic acids to primary amines, pentafluorophenyl (Pfp) esters have emerged as a superior alternative, offering significant advantages in stability and reactivity. This guide provides an objective comparison of the performance of Pfp and NHS esters, supported by experimental data, to inform the selection of the most suitable reagent for your research needs.

The primary distinction in performance between Pfp and NHS esters lies not in the stability of the final amide bond, which is exceptionally stable regardless of the formation method, but in the stability of the active ester reagents themselves. The susceptibility of the ester to hydrolysis directly impacts the efficiency and reproducibility of the conjugation reaction.

Superior Stability and Reactivity of Pfp Esters

Pfp esters demonstrate greater resistance to hydrolysis compared to NHS esters, a crucial factor in aqueous reaction environments commonly used for biomolecule modification.[1] NHS esters are highly susceptible to hydrolysis, which competes with the desired aminolysis reaction, thereby reducing the amount of active reagent available for conjugation and often necessitating the use of a larger excess of the ester.[1]

The hydrolytic stability of NHS esters is highly pH-dependent. At a pH at or below 7, the half-life of an NHS ester in water is measured in hours; however, as the pH increases to 8, the half-life shortens to minutes.[2] This instability at the optimal pH for amine coupling (pH 7.2-8.5) is a significant drawback. In contrast, Pfp esters exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions.[1] This enhanced stability is particularly advantageous when working with valuable or limited quantities of biomolecules.[1]

Furthermore, kinetic studies have shown that Pfp esters possess superior reactivity towards amines (aminolysis).[1] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a better leaving group, accelerating the formation of the desired amide bond.

Quantitative Comparison of Reagent Stability and Reaction Conditions

The following table summarizes the key differences in stability and reaction conditions between Pfp and NHS esters.

ParameterPfp EstersNHS Esters
Hydrolytic Stability More stable, less susceptible to hydrolysis in aqueous solutions.[1][3]Less stable, prone to rapid hydrolysis, especially at higher pH.[1][2]
Optimal pH for Amine Coupling 7.2 - 8.5[4]7.2 - 8.5
Reactivity with Amines Higher reactivity, faster reaction kinetics.[1]High reactivity, but competes with hydrolysis.
Reaction Solvents Typically dissolved in anhydrous DMSO or DMF before addition to aqueous buffer.[3]Typically dissolved in anhydrous DMSO or DMF before addition to aqueous buffer.[2]
Storage Moisture-sensitive; store at -20°C with desiccant.[3]Moisture-sensitive; store at -20°C with desiccant.

Experimental Protocols

While the final amide bonds are highly stable, assessing their integrity under stressed conditions can be crucial for drug development and other applications requiring long-term stability. The following is a general protocol for a forced degradation study to evaluate the stability of the formed amide bond.

Protocol: Forced Degradation Study of Amide Bonds

Objective: To assess the stability of the amide bond in a purified conjugate under various stress conditions.

Materials:

  • Purified conjugate (formed from either Pfp or NHS ester)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Neutral buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., reverse-phase) and detector (e.g., UV or MS)

Procedure:

  • Sample Preparation: Prepare solutions of the purified conjugate at a known concentration in the acidic, basic, oxidizing, and neutral buffers.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate samples in the acidic and basic solutions at an elevated temperature (e.g., 50-70°C).

    • Oxidation: Incubate the sample with the oxidizing agent at room temperature.

    • Thermal Stress: Incubate the sample in the neutral buffer at elevated temperatures (e.g., 50°C and 70°C).

    • Control: Keep a sample in the neutral buffer at 4°C.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by HPLC to monitor the degradation of the parent conjugate and the appearance of degradation products.

  • Data Interpretation: Calculate the percentage of the remaining intact conjugate at each time point for each condition. This data can be used to determine the degradation kinetics.

Visualizing the Reaction Pathways

The following diagrams illustrate the competitive reaction pathways for NHS and Pfp esters in the presence of an amine.

NHS_Ester_Reaction NHSEster NHS Ester Amide Stable Amide Bond NHSEster->Amide Aminolysis (Desired Reaction) InactiveAcid Inactive Carboxylic Acid NHSEster->InactiveAcid Hydrolysis (Side Reaction) Amine Primary Amine (R-NH2) Amine->Amide Hydrolysis Hydrolysis (H2O) Hydrolysis->InactiveAcid

Competitive reactions of an NHS ester.

PFP_Ester_Reaction PFPEster Pfp Ester Amide Stable Amide Bond PFPEster->Amide Aminolysis (Favored Reaction) InactiveAcid Inactive Carboxylic Acid PFPEster->InactiveAcid Hydrolysis (Reduced Side Reaction) Amine Primary Amine (R-NH2) Amine->Amide Hydrolysis Hydrolysis (H2O) Hydrolysis->InactiveAcid

Favored aminolysis reaction of a Pfp ester.

Conclusion

References

A Comparative Guide to Alternatives for NHPI-PEG2-C2-Pfp Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugate (ADC) development is continually evolving, with the linker component playing a pivotal role in determining the therapeutic index and overall success of these targeted therapies. While NHPI-PEG2-C2-Pfp ester has been utilized as a non-cleavable linker for ADC synthesis, a diverse array of alternative linkers offers distinct advantages in terms of stability, payload release mechanisms, and conjugation strategies. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies, to inform the rational design and synthesis of next-generation ADCs.

Overview of Linker Technologies: Cleavable vs. Non-Cleavable

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these dictates the mechanism of payload release and significantly impacts the ADC's efficacy and safety profile.

Non-Cleavable Linkers , such as the benchmark maleimide-based linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable bond between the antibody and the payload. The release of the cytotoxic drug relies on the complete lysosomal degradation of the antibody, which liberates a payload-linker-amino acid metabolite. This approach generally offers high plasma stability, minimizing off-target toxicity. However, the resulting charged metabolite is often membrane-impermeable, which can limit the "bystander effect" – the killing of adjacent antigen-negative tumor cells.[1][2]

Cleavable Linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can enhance the potency of the ADC and enable a bystander effect, which is crucial for treating heterogeneous tumors.[3][] The main categories of cleavable linkers include:

  • Enzyme-Cleavable Linkers: These incorporate peptide sequences, most commonly valine-citrulline (Val-Cit), that are substrates for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitive Linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) than the bloodstream.[5]

Comparative Performance Data

The selection of a linker has a profound impact on the performance of an ADC. The following tables summarize quantitative data from various studies, offering a comparison of different linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker TypeADC ModelCell LinePayloadIC50 (nM)Reference(s)
Non-Cleavable Trastuzumab-SMCC-DM1SK-BR-3 (HER2+)DM10.3[6]
Enzyme-Cleavable Trastuzumab-Val-Cit-PABC-MMAENCI-N87 (HER2+)MMAE~1.5
pH-Sensitive Anti-CD22-Hydrazone-DoxorubicinRamos (CD22+)Doxorubicin~10
Glutathione-Sensitive Anti-CD19-SPDB-DM4Ramos (CD19+)DM4~0.1[6]

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.

Table 2: In Vivo Plasma Stability of Different ADC Linkers
Linker TypeADC ModelAnimal Model% Intact ADC after 7 daysReference(s)
Non-Cleavable (SMCC) Trastuzumab-SMCC-DM1Mouse>80%
Enzyme-Cleavable (Val-Cit) Trastuzumab-vc-MMAERat~60-70%[7]
pH-Sensitive (Hydrazone) Generic IgG-Hydrazone-PayloadMouse<50%[3]
Glutathione-Sensitive (SPDB) Anti-CD56-SPDB-DM4Mouse~50-60%[6]

Note: Stability can be influenced by the specific linker chemistry, conjugation site, and animal model.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are generalized protocols for key experiments.

ADC Synthesis Protocols

Protocol 1: ADC Synthesis via Non-Cleavable SMCC Linker

This protocol describes a two-step conjugation process for a thiol-containing payload.

  • Antibody Modification:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Add a 5- to 20-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation:

    • Add the thiol-containing payload to the maleimide-activated antibody.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

    • Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods.

Protocol 2: ADC Synthesis via Enzyme-Cleavable Val-Cit-PABC Linker

This protocol is for a maleimide-containing Val-Cit-PABC linker.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce the interchain disulfide bonds.

    • Incubate for 1-2 hours at 37°C.

    • Remove the reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the maleimide-containing Val-Cit-PABC-payload to the reduced antibody.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction with an excess of N-acetylcysteine.

    • Purify the ADC using SEC.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC in plasma by measuring the amount of intact ADC over time.

  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[7]

  • Sample Processing:

    • For analysis of intact ADC, the samples can be analyzed directly by methods like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS).

    • To measure released payload, precipitate plasma proteins with an organic solvent (e.g., acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS.[1]

  • Data Analysis:

    • Determine the percentage of intact ADC or the concentration of released payload at each time point.

    • Calculate the half-life of the ADC in plasma.

Visualization of Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to ADC synthesis and mechanism of action.

ADC_Synthesis_Workflow cluster_Ab_Modification Antibody Modification cluster_Drug_Linker_Prep Drug-Linker Preparation cluster_Conjugation_Purification Conjugation & Purification Ab Monoclonal Antibody Activated_Ab Activated Antibody Ab->Activated_Ab Linker Activation Crude_ADC Crude ADC Activated_Ab->Crude_ADC Drug Cytotoxic Payload Linker_Payload Linker-Payload Construct Drug->Linker_Payload Linker Attachment Linker_Payload->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., SEC)

General Workflow for ADC Synthesis

MMAE_Mechanism ADC ADC Internalization Lysosome Lysosomal Trafficking ADC->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage MMAE_Release MMAE Release Cleavage->MMAE_Release Tubulin Tubulin Dimers MMAE_Release->Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Tubulin->Disruption Inhibition of Polymerization Microtubule->Disruption Destabilization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Doxorubicin_Mechanism Dox_Entry Doxorubicin Enters Nucleus Intercalation DNA Intercalation Dox_Entry->Intercalation TopII_Inhibition Topoisomerase II Inhibition Dox_Entry->TopII_Inhibition DSB DNA Double-Strand Breaks Intercalation->DSB TopII_Inhibition->DSB DDR DNA Damage Response (ATM/ATR activation) DSB->DDR p53_Activation p53 Activation DDR->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

References

Safety Operating Guide

Proper Disposal Procedures for NHPI-PEG2-C2-Pfp Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the safe disposal of NHPI-PEG2-C2-Pfp ester, a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).

This compound is a moisture-sensitive compound and its disposal requires careful consideration of its chemical properties. The primary route of degradation for pentafluorophenyl (Pfp) esters is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol.[1] This reactivity, particularly under basic conditions, informs the recommended disposal procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to mitigate risks and ensure compliance with general laboratory waste regulations.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste, including contaminated vials, gloves, and weighing papers, in a dedicated and clearly labeled hazardous waste container.

    • Collect liquid waste, such as unused solutions in organic solvents (e.g., DMSO, DMF), in a separate, compatible, and clearly labeled hazardous waste container.

  • In-Lab Neutralization (for small quantities):

    • For residual amounts of the Pfp ester in reaction vessels, a cautious hydrolysis step can be performed to deactivate the reactive ester.

    • Under stirring in a fume hood, slowly add a dilute aqueous base (e.g., 1 M sodium bicarbonate) to the vessel containing the residual ester. Be aware that this will generate pentafluorophenol.

    • The resulting aqueous solution should be collected as hazardous waste.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound waste".

    • Include the primary hazards associated with the waste (e.g., "Irritant," "Moisture-Sensitive").

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Ensure containers are tightly sealed to prevent the ingress of moisture, which can accelerate hydrolysis.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.

    • Provide the waste disposal service with all relevant safety information, including a Safety Data Sheet (SDS) if available, or a summary of the chemical's properties and potential hazards.

    • Disposal must be conducted in accordance with all local, state, and federal environmental regulations.

Chemical and Disposal Properties Summary

The following table summarizes key information regarding this compound relevant to its safe disposal.

PropertyInformationCitation
Chemical Name This compound
Primary Hazard Irritant, Moisture-Sensitive
Reactivity Susceptible to hydrolysis, especially under basic conditions.[1]
Hydrolysis Products Corresponding carboxylic acid and pentafluorophenol.[1]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.
Disposal Method Collection as hazardous chemical waste for incineration or other approved treatment by a licensed facility.
Incompatible Materials Strong bases, water/moisture.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid and Liquid Separate) ppe->segregate label_solid Label Solid Waste Container: 'this compound Waste' segregate->label_solid label_liquid Label Liquid Waste Container: 'this compound Waste' segregate->label_liquid store Store Waste in Designated Hazardous Waste Area label_solid->store label_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs disposal Professional Disposal (Incineration or Approved Treatment) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and adhere to all applicable regulations.

References

Essential Safety and Operational Guide for Handling NHPI-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling, operation, and disposal of NHPI-PEG2-C2-Pfp ester, a non-cleavable 2-unit PEG linker vital in the synthesis of antibody-drug conjugates (ADCs).[1][2] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and maintain the integrity of their experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form or when preparing solutions, wearing appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be chemical-resistant and provide a complete seal around the eyes.
Hand Protection Disposable GlovesChemical-resistant nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect against splashes and spills.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Health and Safety Hazards

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, related compounds and general handling procedures for Pfp esters indicate the following potential hazards. An SDS for the specific product should be requested from the supplier and consulted before use.[1][2]

Hazard TypeDescriptionFirst Aid Measures
Skin Contact May cause skin irritation.Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[4]
Eye Contact May cause serious eye irritation.Flush eyes immediately with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation May cause respiratory tract irritation.Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Harmful if swallowed.Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Handling and Storage

Proper handling and storage are critical due to the moisture-sensitive nature of Pfp esters.[1][5]

AspectProcedure
Storage Store in a tightly sealed vial at -20°C with a desiccant.[1][5]
Preparation Before use, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation upon opening.
Dissolution Dissolve the required amount of the ester in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][5] Do not prepare stock solutions for long-term storage as the Pfp ester moiety readily hydrolyzes.[1][5]
Incompatibilities Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[1][5]
Disposal Plan

Unused reconstituted reagent should be discarded.[1][5] All waste materials, including empty vials, contaminated gloves, and other disposable materials, should be considered chemical waste.

Waste CategoryDisposal Procedure
Unused Reagent Dispose of as special waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Contaminated Materials Place all contaminated disposables (e.g., pipette tips, gloves, paper towels) in a designated and clearly labeled chemical waste container.
Empty Containers Rinse empty containers thoroughly with an appropriate solvent before disposal. The rinsate should be collected and disposed of as chemical waste.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal start Start: Retrieve from -20°C Storage equilibrate Equilibrate Vial to Room Temperature start->equilibrate Min. 60 min don_ppe Don Appropriate PPE equilibrate->don_ppe weigh Weigh Ester in Fume Hood don_ppe->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve add_to_reaction Add Ester Solution to Reaction Mixture dissolve->add_to_reaction incubate Incubate as per Protocol add_to_reaction->incubate quench Quench Reaction (if applicable) incubate->quench dispose_reagent Dispose of Unused Reconstituted Reagent quench->dispose_reagent dispose_waste Dispose of Contaminated Materials dispose_reagent->dispose_waste clean_glassware Clean Glassware dispose_waste->clean_glassware remove_ppe Remove and Dispose of PPE clean_glassware->remove_ppe end End remove_ppe->end

Caption: Workflow for handling this compound from storage to disposal.

References

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